3,9-Dihydroeucomin
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-13-4-2-10(3-5-13)6-11-9-22-15-8-12(18)7-14(19)16(15)17(11)20/h2-5,7-8,11,18-19H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERGURVELWCYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2COC3=CC(=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Biological Activity of 3,9-Dihydroeucomin: From Mechanistic Insights to Therapeutic Potential
Abstract
3,9-Dihydroeucomin is a naturally occurring homoisoflavonoid, a unique subclass of flavonoids primarily found in the genus Eucomis (Pineapple Lilies).[1][2] While the broader class of homoisoflavonoids is recognized for a wide spectrum of biological activities—including anti-inflammatory, antimicrobial, and cytotoxic effects—this compound itself remains a relatively under-investigated molecule.[2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating its biological potential. Synthesizing data from structurally related compounds and established pharmacological methods, we detail the hypothesized mechanisms of action and present robust, self-validating experimental protocols for the systematic characterization of this compound's anti-inflammatory, antifungal, and cytotoxic properties. This document serves as a roadmap for unlocking the therapeutic promise of this unique natural product.
Introduction: The Homoisoflavonoid Scaffold
This compound belongs to the homoisoflavonoids, a distinct group of phenolic compounds characterized by a 16-carbon C6-C3-C1-C6 skeleton, differentiating them from the more common C6-C3-C6 flavonoid structure.[4] This structural nuance is key to their biological profile.
1.1 Natural Occurrence and Isolation
This compound is predominantly isolated from the bulbs of perennial plants belonging to the genus Eucomis, within the Asparagaceae family.[2] Species such as Eucomis comosa (Pineapple Flower) and Eucomis bicolor are known sources.[5][6][7] The isolation process typically involves solvent extraction from plant material followed by chromatographic purification, a critical consideration for ensuring sample purity in subsequent biological assays.
1.2 Structural Context
The core structure of this compound is a 3-benzylchroman-4-one. Its biological activity is intrinsically linked to the arrangement of hydroxyl and methoxy groups on its aromatic rings, which influences its ability to interact with enzymatic targets and modulate signaling pathways.
Core Biological Activities: An Evidence-Based Overview
While direct studies on this compound are limited, extensive research on related homoisoflavonoids provides a strong basis for hypothesizing its primary biological functions.[1][2][3]
2.1 Anti-inflammatory Activity
The most well-documented activity for Eucomis-derived homoisoflavonoids is their anti-inflammatory effect. The mechanism is believed to mirror that of non-steroidal anti-inflammatory drugs (NSAIDs) through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[8][9] Flavonoids, in general, are known to modulate inflammatory pathways, and the specific structure of homoisoflavonoids appears particularly suited for this action.[8]
2.2 Antifungal Potential
The homoisoflavonoid class has demonstrated notable antifungal properties.[4] This suggests that this compound could be a valuable lead compound for developing new antifungal agents, an area of urgent need due to rising drug resistance.[10] Its mechanism may involve the disruption of fungal cell membranes or interference with essential fungal enzymes.[11]
2.3 Cytotoxic Activity
Many natural flavonoids exhibit cytotoxicity against various cancer cell lines, and homoisoflavonoids are no exception.[2] Preliminary investigations into this activity are warranted to determine if this compound has selective toxicity toward cancer cells, a hallmark of a promising chemotherapeutic candidate.
Mechanistic Deep Dive: The Anti-inflammatory Pathway
The primary hypothesized mechanism for the anti-inflammatory action of this compound is the inhibition of the arachidonic acid cascade. This pathway is fundamental to the inflammatory response.
Cell membrane phospholipids are converted by phospholipase A2 into arachidonic acid. This substrate is then acted upon by cyclooxygenase (COX) enzymes (both COX-1 and COX-2 isoforms) to produce prostaglandin H2 (PGH2). PGH2 is the precursor to a variety of prostaglandins (like PGE2) and thromboxanes that mediate pain, inflammation, and fever.[12][13] By inhibiting COX enzymes, this compound would effectively block the production of these pro-inflammatory mediators.
Caption: Hypothesized inhibition of the arachidonic acid cascade by this compound.
Experimental Protocols for Full Characterization
To rigorously validate the biological activities of this compound, a series of standardized, self-validating in vitro assays are required. The following protocols are designed to provide clear, actionable data.
Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay quantifies the ability of this compound to inhibit the two main isoforms of the COX enzyme, providing insight into its potency and selectivity.
-
Causality: Measuring inhibition of both COX-1 and COX-2 is crucial. Selective COX-2 inhibition is often desired for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[9]
-
Self-Validation: The protocol includes positive controls (known NSAIDs like indomethacin or celecoxib) to confirm assay performance and a vehicle control (DMSO) to rule out solvent effects.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0) according to the manufacturer's instructions.
-
Prepare a reaction buffer containing Tris-HCl, hematin, and a cofactor like glutathione.
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
-
Assay Procedure (96-well plate format):
-
Add 150 µL of reaction buffer to each well.
-
Add 10 µL of the enzyme solution (COX-1 or COX-2) to respective wells.
-
Add 10 µL of this compound dilutions (final concentrations ranging from 0.1 µM to 100 µM), positive controls, or vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Incubate at 37°C for 10 minutes.
-
-
Quantification:
-
Stop the reaction by adding 1M HCl.
-
Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial Prostaglandin E2 EIA Kit, following the manufacturer's protocol.[14]
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage inhibition against the log concentration and determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) using non-linear regression analysis.
-
Protocol: Antifungal Susceptibility Testing via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of this compound against clinically relevant fungal pathogens. It is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[15][16]
-
Causality: This assay establishes the lowest concentration of the compound that prevents visible fungal growth, providing a quantitative measure of its antifungal potency.
-
Self-Validation: The protocol requires a growth control (no compound), a sterility control (no fungi), and a positive control with a known antifungal drug (e.g., Fluconazole for Candida, Amphotericin B for Aspergillus) to ensure the validity of the results.[15]
Methodology:
-
Inoculum Preparation:
-
Culture fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305) on appropriate agar plates.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration (e.g., 2 x 10³ cells/mL for Candida).[15]
-
-
Plate Preparation (96-well U-bottom plate):
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12.
-
Add 200 µL of the highest concentration of this compound (in RPMI) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (or a significant reduction in turbidity, e.g., ≥50%) compared to the growth control.[16] This can be assessed visually or with a microplate reader.
-
Caption: Workflow for Antifungal Broth Microdilution Assay.
Protocol: Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Causality: This assay determines the concentration at which this compound is toxic to cells by measuring the activity of mitochondrial dehydrogenases, which are only active in living cells.
-
Self-Validation: The assay includes untreated cells (negative control) and cells treated with a known cytotoxic agent (e.g., Doxorubicin) as a positive control. A blank control (media and MTT only) is used for background subtraction.
Methodology:
-
Cell Culture:
-
Seed human cancer cells (e.g., A549 lung carcinoma, HeLa cervical cancer) into a 96-well flat-bottom plate at a density of ~5,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the old medium with 100 µL of medium containing the various concentrations of the compound (e.g., 1 µM to 200 µM), as well as controls.
-
Incubate for another 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Determine the IC50 value (concentration that reduces cell viability by 50%) by plotting percent viability against log concentration.
-
Quantitative Bioactivity Data
The table below presents representative data for related flavonoids and homoisoflavonoids to provide a benchmark for interpreting results from the proposed assays for this compound.
| Biological Activity | Assay | Test Compound/Organism | Endpoint | Representative Value | Reference |
| Anti-inflammatory | COX-1 Inhibition | Apigenin (Flavonoid) | IC50 | 2.8 µM | [17] |
| COX-2 Inhibition | Apigenin (Flavonoid) | IC50 | 10.7 µM | [17] | |
| Antifungal | Broth Microdilution | Candida albicans | MIC | 15.62 µg/mL (for a Thiazole-Coumarin Hybrid) | [18] |
| Broth Microdilution | Aspergillus brasiliensis | MIC | 15.62 µg/mL (for a Thiazole-Coumarin Hybrid) | [18] | |
| Cytotoxicity | MTT Assay | A549 (Lung Cancer) Cells | IC50 | 10.67 µM (for a Chalcone derivative) | [19] |
| MTT Assay | C6 (Glioma) Cells | IC50 | 4.33 µM (for a Chalcone derivative) | [19] |
Note: The values presented are for structurally related compounds and serve as examples. Actual values for this compound must be determined experimentally.
Conclusion and Future Outlook
This compound stands out as a promising natural product scaffold worthy of detailed pharmacological investigation. Based on the robust bioactivity of the broader homoisoflavonoid class, it is highly probable that this compound possesses significant anti-inflammatory, antifungal, and potentially cytotoxic properties. The primary mechanism of its anti-inflammatory effect is likely the inhibition of COX enzymes, a pathway that offers clear therapeutic relevance.
The experimental frameworks detailed in this guide provide a clear and scientifically rigorous path for the comprehensive evaluation of this compound. Successful characterization through these assays will not only elucidate its specific mechanisms of action but also pave the way for preclinical development. Future research should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies in animal models to validate its efficacy and safety profile, ultimately determining its true potential as a novel therapeutic agent.
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The Homoisoflavonoid 3,9-Dihydroeucomin: A Technical Guide to its Discovery, Chemistry, and Biological Potential
Abstract
This technical guide provides a comprehensive overview of the homoisoflavonoid 3,9-Dihydroeucomin, a natural product with emerging therapeutic interest. It delves into the historical context of its discovery, the intricate details of its isolation and structural elucidation, synthetic strategies for its preparation, and a thorough examination of its known biological activities. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development, offering a foundational understanding of this promising molecule.
Introduction: The Rise of Homoisoflavonoids
Homoisoflavonoids are a unique subclass of flavonoids characterized by a C16 skeleton (C6-C1-C2-C6), distinguishing them from the more common C15 flavonoids.[1] These compounds are relatively rare in the plant kingdom, with their primary distribution found within the Asparagaceae and Fabaceae families.[2] The genus Eucomis, commonly known as pineapple lilies, has proven to be a rich source of these structurally diverse molecules.[3] this compound, a 3-benzyl-4-chromanone type homoisoflavonoid, stands out as a representative member of this class, garnering attention for its potential pharmacological properties.
Discovery and Historical Context
The journey to the discovery of this compound is rooted in the pioneering phytochemical explorations of the Eucomis genus by Swiss chemist Christoph Tamm and his collaborators. Their initial investigations in the late 1960s and early 1970s led to the isolation and characterization of a series of novel homoisoflavonoids.
A pivotal moment in this research was the work of R.E. Finckh and Ch. Tamm in 1970, who isolated several homoisoflavonones from Eucomis punctata, including punctatin and 3,9-dihydropunctatin.[4] This foundational research laid the groundwork for subsequent discoveries within the genus.
The definitive isolation and structural elucidation of this compound were reported in 1976 by W. Heller and Ch. Tamm from the bulbs of Eucomis bicolor.[5] This study, part of a series on homoisoflavonones, expanded the known members of the "eucomin series" and solidified the structural classification of these compounds. Later phytochemical investigations of other Eucomis species, such as Eucomis montana, also identified this compound as a constituent, highlighting its distribution within the genus.[6]
Isolation and Structural Elucidation
The isolation of this compound from its natural sources relies on established chromatographic techniques for the separation of polar, phenolic compounds.
General Isolation Protocol
The following protocol outlines a typical workflow for the isolation of this compound from Eucomis bulbs, based on common practices for homoisoflavonoid separation.
Step 1: Extraction
-
Dried and powdered plant material (e.g., Eucomis montana bulbs) is subjected to maceration or Soxhlet extraction with a solvent of medium polarity, such as methanol or ethanol, to efficiently extract the homoisoflavonoids.
Step 2: Solvent Partitioning
-
The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and ethyl acetate, with the homoisoflavonoids concentrating in the organic phase.
Step 3: Chromatographic Purification
-
The enriched organic fraction is further purified using a combination of chromatographic techniques:
-
Column Chromatography: Initial separation is often performed on silica gel or Sephadex LH-20 columns, using a gradient elution system with solvents like hexane, chloroform, ethyl acetate, and methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is typically achieved using reversed-phase preparative HPLC (e.g., C18 column) with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
Caption: General workflow for the isolation of this compound.
Structural Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques, which remain the cornerstone of natural product characterization.
| Technique | Observation |
| UV Spectroscopy | Reveals the presence of a chromanone chromophore. |
| IR Spectroscopy | Shows characteristic absorptions for hydroxyl (-OH) and carbonyl (C=O) functional groups. |
| Mass Spectrometry | Determines the molecular weight and provides information on the fragmentation pattern, aiding in structural confirmation. |
| ¹H NMR Spectroscopy | Provides information on the number and chemical environment of protons in the molecule, including aromatic and aliphatic signals. |
| ¹³C NMR Spectroscopy | Determines the number of carbon atoms and their hybridization states, confirming the carbon skeleton. |
| 2D NMR (COSY, HMQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete assignment of the structure. |
While the original 1976 paper by Heller and Tamm contains the primary spectroscopic data, obtaining the full text can be challenging. However, more recent phytochemical studies on Eucomis species often report this data.
Synthetic Approaches
The total synthesis of homoisoflavonoids, including this compound, is an active area of research, driven by the need to confirm structures, provide material for biological testing, and develop analogs with improved properties. The core challenge lies in the stereoselective construction of the 3-benzyl-4-chromanone skeleton.
Several general strategies have been developed for the synthesis of homoisoflavonoids, which are applicable to this compound.[1][7][8]
General Synthetic Strategy
A common approach involves the following key steps:
Step 1: Synthesis of the Chromanone Core
-
This is often achieved through the cyclization of a suitably substituted 2'-hydroxychalcone or a related precursor.
Step 2: Introduction of the Benzyl Group at C-3
-
This can be accomplished through various methods, including the conjugate addition of a benzyl organometallic reagent to a 3-benzylidene-4-chromanone intermediate.
Step 3: Stereoselective Reduction
-
If a 3-benzylidene intermediate is used, a stereoselective reduction of the double bond is required to establish the desired stereochemistry at C-3. Asymmetric hydrogenation or transfer hydrogenation methods are often employed.[1]
Caption: A generalized synthetic route to this compound.
Biological Activities and Therapeutic Potential
This compound and related homoisoflavonoids have demonstrated a range of promising biological activities, suggesting their potential as lead compounds for drug discovery.
Anti-inflammatory Activity
Inflammation is a key pathological process in numerous diseases. Research has shown that this compound possesses anti-inflammatory properties. A study on compounds isolated from Eucomis montana demonstrated that this compound exhibited good inhibition of chemiluminescence with an IC₅₀ value of 14 µg/mL in a luminol-based assay, which is indicative of anti-inflammatory activity.[6]
The precise mechanism of its anti-inflammatory action is still under investigation, but it is hypothesized to involve the inhibition of key inflammatory mediators. Many flavonoids are known to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[9][10]
Caption: Postulated anti-inflammatory mechanism of this compound via COX inhibition.
Anticancer Activity
Several studies have highlighted the anticancer potential of flavonoids and homoisoflavonoids.[11][12] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) in cancer cells. Flavonoids can trigger apoptosis through various pathways, including the modulation of Bcl-2 family proteins, activation of caspases, and inhibition of pro-survival signaling pathways like PI3K/AKT/mTOR.[13][14]
While specific studies on the anticancer mechanism of this compound are limited, its structural similarity to other bioactive flavonoids suggests that it may also exert its effects through the induction of apoptosis.
Caption: Potential mechanism of this compound-induced apoptosis in cancer cells.
Antioxidant Activity
The same study that reported the anti-inflammatory activity of this compound also demonstrated its excellent antioxidant/free radical scavenging activity.[6] It showed 92% inhibition of the reaction in an antioxidant assay at a concentration of 10 µg/mL. This antioxidant property is likely due to the phenolic hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals.
Future Directions and Conclusion
This compound represents a promising natural product with a rich history and significant therapeutic potential. While its discovery dates back several decades, its biological activities are still being explored. Future research should focus on:
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its anti-inflammatory and anticancer effects.
-
Total Synthesis and Analog Development: Developing efficient and scalable synthetic routes to this compound and its analogs to facilitate further biological evaluation and structure-activity relationship studies.
-
In Vivo Efficacy and Safety: Conducting preclinical and clinical studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
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Finckh, R. E., & Tamm, C. (1970). The homo-isoflavones. 3. Isolation and structure of punctatin, 3,9-dihydro-punctatin, 4'-o-methyl-3,9-dihydro-punctatin, 4'-demethyl-eucomin and 4'-demethyl-5-o-methyl-3,9-dihydro-eucomin. Experientia, 26(5), 472–473. [Link]
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Ribeiro, D., Freitas, M., et al. (2015). Flavonoids inhibit COX-1 and COX-2 enzymes and cytokine/chemokine production in human whole blood. Inflammation, 38(2), 858–870. [Link]
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Abotaleb, M., Samuel, S. M., et al. (2019). Flavonoids in Cancer and Apoptosis. Cancers, 11(1), 28. [Link]
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Lin, L. G., Liu, Q. Y., & Ye, Y. (2014). Naturally Occurring Homoisoflavonoids and Their Pharmacological Activities. Thieme Connect. [Link]
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Koorbanally, N. A. (2006). A phytochemical investigation of two south african plants with the screening of extractives for biological activity. SciSpace. [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3,9-Dihydroeucomin Derivatives for Drug Discovery
Introduction: The Therapeutic Potential of Homoisoflavonoids
Homoisoflavonoids are a unique class of naturally occurring phenolic compounds characterized by a 16-carbon skeleton comprising two phenyl rings (A and B) and a heterocyclic C-ring.[1] A prominent member of this family is 3,9-dihydroeucomin, which, along with its derivatives, can be isolated from the bulbs of plants like Eucomis bicolor and Eucomis autumnalis.[1][2] These compounds have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including anti-inflammatory, antispasmodic, and potential anticancer properties.[2][3][4]
The therapeutic potential of these molecules has spurred the development of synthetic routes to generate derivatives for structure-activity relationship (SAR) studies, which are crucial for optimizing efficacy and ADME (absorption, distribution, metabolism, and excretion) properties in drug development. This guide provides a detailed, field-proven protocol for the synthesis of this compound derivatives, focusing on the underlying chemical principles and practical experimental considerations for researchers in medicinal chemistry and drug discovery.
Synthetic Strategies: A Mechanistic Overview
The synthesis of the 3-benzylchroman-4-one core, characteristic of this compound, is most effectively achieved through a convergent strategy. The general approach involves the initial synthesis of a dihydrochalcone intermediate, which is subsequently cyclized to form the target chromanone ring system.[5] This method offers flexibility in modifying both the A and B rings of the homoisoflavonoid scaffold, allowing for the creation of a diverse library of derivatives.
The key steps are:
-
Formation of a Dihydrochalcone Intermediate: This is typically accomplished via a Friedel-Crafts acylation reaction between a substituted phenol (A-ring precursor) and a dihydrocinnamic acid derivative (B-ring precursor).
-
Cyclization to the Chroman-4-one Core: The dihydrochalcone is then treated with a formylating agent, which facilitates a one-carbon extension and subsequent intramolecular cyclization to yield the final 3-benzylchroman-4-one skeleton.[5]
Caption: General synthetic strategy for the homoisoflavonoid core.
Detailed Experimental Protocol: Synthesis of 7-O-Methyl-3,9-dihydroeucomin
This section provides a step-by-step protocol for the synthesis of a representative derivative, 7-O-methyl-3,9-dihydroeucomin. This protocol is designed to be self-validating, with clear checkpoints and characterization steps.
Workflow Visualization
Caption: Step-by-step experimental workflow for synthesis.
Step A: Synthesis of the Dihydrochalcone Intermediate
Reaction: 1,3,5-Trimethoxybenzene + 3-(4-methoxyphenyl)propanoic acid → 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)propan-1-one
| Materials and Reagents | Supplier | Grade | Quantity |
| 1,3,5-Trimethoxybenzene | Sigma-Aldrich | ≥99% | 1.0 eq |
| 3-(4-methoxyphenyl)propanoic acid | Alfa Aesar | 98% | 1.1 eq |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Acros Organics | ≥98% | 3.0 eq |
| Dichloromethane (DCM), anhydrous | Fisher Scientific | ≥99.8% | As solvent |
| Sodium bicarbonate (NaHCO₃), saturated solution | LabChem | ACS Grade | For workup |
| Magnesium sulfate (MgSO₄), anhydrous | EMD Millipore | ≥99.5% | For drying |
Protocol:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 1,3,5-trimethoxybenzene (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (3.0 eq) to the stirred solution. The solution may change color.
-
In a separate flask, dissolve 3-(4-methoxyphenyl)propanoic acid (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the acid solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and water.
-
Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure dihydrochalcone intermediate.
Expert Insight & Causality:
Why an inert atmosphere? Boron trifluoride is highly reactive with atmospheric moisture. An argon or nitrogen atmosphere is critical to prevent quenching of the Lewis acid catalyst and ensure the reaction proceeds efficiently.
Why BF₃·OEt₂? This Lewis acid is highly effective at activating the carboxylic acid for electrophilic aromatic substitution on the electron-rich trimethoxybenzene ring. It also facilitates the cleavage of one of the methoxy groups ortho to the newly formed ketone to reveal the necessary hydroxyl group for the subsequent cyclization step.
Step B: Cyclization to 7-O-Methyl-3,9-dihydroeucomin
Reaction: Dihydrochalcone Intermediate + Vilsmeier Reagent → 7-O-Methyl-3,9-dihydroeucomin
| Materials and Reagents | Supplier | Grade | Quantity |
| Dihydrochalcone Intermediate | From Step A | Purified | 1.0 eq |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | ≥99.8% | As solvent/reagent |
| Phosphorus oxychloride (POCl₃) | Acros Organics | ≥99% | 2.0 eq |
| Acetic Acid | Fisher Scientific | Glacial | For workup |
| Sodium Acetate | EMD Millipore | Anhydrous | For workup |
Protocol:
-
Prepare the Vilsmeier reagent in situ. To a flame-dried flask under argon, add anhydrous DMF and cool to 0 °C.
-
Slowly add phosphorus oxychloride (2.0 eq) dropwise. A solid may form. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Dissolve the dihydrochalcone intermediate (1.0 eq) from Step A in a minimal amount of anhydrous DMF.
-
Add the dihydrochalcone solution to the Vilsmeier reagent. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into a stirred aqueous solution of sodium acetate.
-
Heat the resulting mixture at reflux for 15-30 minutes to ensure complete cyclization and hydrolysis.
-
Cool the mixture, and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude solid by recrystallization or flash column chromatography to yield the final product, 7-O-methyl-3,9-dihydroeucomin.
Expert Insight & Causality:
The Vilsmeier Reagent ([ClCH=N(CH₃)₂]⁺Cl⁻): This electrophilic species, generated from DMF and POCl₃, acts as the one-carbon source required to build the C2 position of the chromanone ring. It first reacts with the enol form of the dihydrochalcone, followed by an intramolecular Friedel-Crafts type cyclization onto the phenolic hydroxyl group to form the heterocyclic ring.
Characterization and Data Analysis
Validation of the synthesized compound's structure and purity is paramount. The following techniques are standard for the characterization of this compound derivatives.
| Analytical Technique | Expected Result for 7-O-Methyl-3,9-dihydroeucomin |
| ¹H NMR (500 MHz, CDCl₃) | δ ~7.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 6.10 (d, 1H, Ar-H), 6.05 (d, 1H, Ar-H), 4.40 (dd, 1H, H-2), 4.25 (dd, 1H, H-2), 3.80 (s, 3H, OMe), 3.78 (s, 3H, OMe), 3.15 (dd, 1H, H-9), 2.80 (m, 1H, H-3), 2.70 (dd, 1H, H-9). |
| ¹³C NMR (125 MHz, CDCl₃) | δ ~192.0 (C=O), 168.0, 165.0, 160.0, 158.0, 132.0, 130.0, 114.0, 105.0, 93.0, 91.0, 72.0 (C-2), 55.5 (OMe), 55.3 (OMe), 45.0 (C-3), 38.0 (C-9). |
| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated for C₁₉H₂₀O₅ [M+H]⁺: 329.1389; Found: 329.1392. |
| HPLC Purity (254 nm) | >98% |
Applications and Future Directions
The synthetic protocols detailed herein provide a robust platform for generating a wide array of this compound derivatives. By systematically modifying the A- and B-ring precursors, researchers can explore the structure-activity relationships governing the compound's biological effects. Derivatives can be screened in various assays to evaluate their potential as anticancer, anti-inflammatory, or antimicrobial agents.[3][4] For instance, compounds exhibiting potent anticancer activity in initial screens can be advanced into further preclinical studies, including mechanism-of-action and in vivo efficacy studies.[6][7] The flexibility of this synthetic approach is crucial for the iterative process of lead optimization in modern drug discovery.
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Royal Society of Chemistry. Advances in the synthesis of rearranged homoisoflavonoids. [Link]
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Natural Product Communications. Naturally Occurring Homoisoflavonoids: Phytochemistry, Biological Activities and Synthesis. [Link]
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Application Note & Protocol: A Multi-Tiered Approach for Assessing the Anti-Inflammatory Activity of 3,9-Dihydroeucomin
Introduction
Inflammation is a fundamental biological process that, while protective in acute scenarios, can drive the pathogenesis of numerous chronic diseases when dysregulated. The search for novel anti-inflammatory agents is a cornerstone of modern drug discovery. Flavonoids and related phenolic compounds, widely distributed in the plant kingdom, are of significant interest due to their potential to modulate inflammatory pathways.[1] 3,9-Dihydroeucomin, a dihydrochalcone, belongs to this class of compounds and represents a promising candidate for investigation. Chalcones and their derivatives have previously demonstrated significant analgesic and anti-inflammatory effects in preclinical studies.[2] This document provides a comprehensive, multi-tiered protocol for the systematic evaluation of the anti-inflammatory properties of this compound, designed for researchers in pharmacology and drug development.
Our approach is built on a logical progression from broad cellular assessment to targeted mechanistic investigation, followed by in vivo validation. This ensures a thorough characterization of the compound's bioactivity and provides a solid foundation for further development. We will begin by establishing a non-toxic concentration range, proceed to quantify the inhibition of key inflammatory mediators in a cellular model, dissect the underlying molecular signaling pathways, and culminate with an in vivo proof-of-concept study.
Part 1: Foundational In Vitro Assessment
The initial phase of our investigation focuses on two critical aspects: determining the cytotoxic profile of this compound and its ability to suppress the production of key inflammatory mediators in a relevant cell-based model.
Rationale for Experimental Design
The murine macrophage cell line, RAW 264.7, is the model of choice for these initial studies. Macrophages are central players in the inflammatory response. Upon stimulation with bacterial lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory molecules, including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] This LPS-induced activation mimics key aspects of infection-driven inflammation.[3]
Before assessing anti-inflammatory activity, it is imperative to determine the compound's cytotoxicity. The MTT assay, a colorimetric method that measures cellular metabolic activity, serves this purpose effectively.[5][6] By identifying the concentration range in which this compound does not harm the cells, we can ensure that any observed reduction in inflammatory markers is a true anti-inflammatory effect and not a consequence of cell death.
Experimental Workflow: In Vitro Foundation
Caption: Workflow for initial in vitro testing of this compound.
Detailed Protocols
Protocol 1.3.1: Cell Viability Assessment (MTT Assay)
This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1-2 x 10^5 cells/well.[8] Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in complete culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing media to the respective wells. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show no significant cytotoxicity for subsequent anti-inflammatory assays.
Protocol 1.3.2: Measurement of Nitric Oxide (Griess Assay)
This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.[10]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in 1.3.1. The next day, pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[11] Include a negative control (no LPS) and a positive control (LPS + vehicle).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[12]
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add the 50 µL of supernatant. Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.[13] Then, add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution (Component B) and incubate for another 5-10 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[14]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite.[15] Calculate the nitrite concentration in the samples and express the data as a percentage of inhibition compared to the LPS-only control.
Protocol 1.3.3: Quantification of Pro-Inflammatory Cytokines (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying protein levels.[16]
-
Sample Collection: Use the same supernatants collected for the Griess Assay (or from a parallel experiment).
-
ELISA Procedure: Perform sandwich ELISAs for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.[17][18] The general steps involve:
-
Data Analysis: Generate a standard curve for each cytokine.[19] Calculate the concentration of TNF-α and IL-6 in the samples. Express the data as a percentage of inhibition compared to the LPS-only control.
Part 2: Mechanistic Elucidation
With foundational anti-inflammatory activity established, the next logical step is to investigate the molecular mechanisms by which this compound exerts its effects. A primary and highly conserved signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[20]
Rationale for Mechanistic Studies
In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα.[20] Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[20] This frees NF-κB (typically the p65 subunit) to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for iNOS (producing NO), TNF-α, and IL-6.[4][21]
By using Western blotting, we can visualize and quantify changes in the key proteins of this pathway. We will assess the levels of phosphorylated IκBα and the amount of p65 in the nucleus. A reduction in IκBα phosphorylation and p65 nuclear translocation by this compound would provide strong evidence that its anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway. Additionally, quantitative real-time PCR (qPCR) will confirm if the reduction in inflammatory mediators correlates with a decrease in their corresponding mRNA expression.[22]
Signaling Pathway and Experimental Logic
Caption: The NF-κB signaling pathway targeted for mechanistic studies.
Detailed Protocols
Protocol 2.3.1: Western Blot Analysis of NF-κB Pathway Proteins
-
Cell Culture and Treatment: Plate RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for a short duration (e.g., 30-60 minutes for p-IκBα and nuclear p65).[20]
-
Protein Extraction:
-
For Total Protein: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
For Nuclear/Cytoplasmic Fractionation: Use a commercial kit to separate cytoplasmic and nuclear extracts according to the manufacturer's protocol.[23] This is crucial for accurately assessing p65 translocation.[24]
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), and anti-β-actin (cytoplasmic/loading control).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to the appropriate loading control.
Protocol 2.3.2: Quantitative Real-Time PCR (qPCR) for Gene Expression
-
Cell Culture and Treatment: Plate and treat cells as in 2.3.1, but incubate with LPS for a longer period (e.g., 4-6 hours) to allow for robust mRNA transcription.[11]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a first-strand cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and specific primers for target genes (TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH or β-actin).[22]
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with typical cycling conditions: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[25]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[3] The data will show the fold change in mRNA levels in treated cells compared to the LPS-only control, normalized to the housekeeping gene.
Part 3: In Vivo Validation
Demonstrating efficacy in a living organism is a critical step in preclinical drug development. The carrageenan-induced paw edema model is a classic, robust, and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[26][27]
Rationale for In Vivo Model
Subplantar injection of carrageenan, a sulfated polysaccharide, induces an acute local inflammatory response characterized by edema (swelling), which is easily quantifiable.[28] The response is biphasic: an early phase mediated by histamine and serotonin, and a later phase (3-6 hours) primarily driven by prostaglandins, where most non-steroidal anti-inflammatory drugs (NSAIDs) are active.[26] This model allows us to assess the overall in vivo anti-inflammatory potential of this compound.
Experimental Design: In Vivo
| Group | Treatment | Rationale |
| 1 | Vehicle (e.g., Saline + 0.5% Tween 80) + Carrageenan | Negative Control |
| 2 | Indomethacin (10 mg/kg, p.o.) + Carrageenan | Positive Control (Standard NSAID) |
| 3 | This compound (Low Dose, p.o.) + Carrageenan | Test Group 1 |
| 4 | This compound (High Dose, p.o.) + Carrageenan | Test Group 2 |
| 5 | Vehicle Only (No Carrageenan) | Baseline Control |
Detailed Protocol
Protocol 3.3.1: Carrageenan-Induced Paw Edema in Rodents
Ethical Statement: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established ethical guidelines.
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[26]
-
Drug Administration: Administer the vehicle, indomethacin, or this compound via oral gavage (p.o.) one hour before inducing inflammation.[26]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.[27][29]
-
Paw Volume Measurement: Measure the paw volume at hourly intervals for up to 6 hours post-carrageenan injection.[26]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vt - V₀ (where Vt is the volume at time t, and V₀ is the initial volume).
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Edemacontrol - Edematreated) / Edemacontrol] x 100.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Conclusion
This comprehensive, multi-tiered protocol provides a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By progressing from in vitro screening and mechanistic studies to in vivo validation, researchers can generate a high-quality, coherent dataset. The findings will not only characterize the compound's efficacy but also provide critical insights into its mechanism of action, paving the way for potential further development as a novel anti-inflammatory therapeutic agent.
References
- Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Benchchem. (n.d.). Application Notes: Quantifying Nitric Oxide Production with the Griess Reaction.
- Novus Biologicals. (n.d.). Western blot Protocol specific for NFkB p65 antibody (NBP1-96139).
- Maistrelli, T., Tzemalai, A., & Matsia, S. (2025). In vitro evaluation of flavonoids anti-inflammatory activity. Multidisciplinary Conference on Sustainable Development.
- Abcam. (n.d.). MTT assay protocol.
- PubMed. (n.d.). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids.
- ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- NCBI Bookshelf. (2013). MTT Assay Protocol. In Assay Guidance Manual.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay.
- Springer Nature Experiments. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse.
- Ovid. (2016). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids.
- Journal of Pharmaceutical Research International. (n.d.). In-Vitro Anti-Inflammatory Studies of Flavonoids from Hibiscus Rosa-Sinensis Linn.
- NCBI. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
- NIH. (n.d.). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2.
- ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?.
- MDPI. (2024). Anti-Inflammatory Flavonoids from Agrimonia pilosa Ledeb: Focusing on Activity-Guided Isolation.
- Promega Corporation. (n.d.). Griess Reagent System Technical Bulletin TB229.
- ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?.
- MDPI. (n.d.). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish.
- Thermo Fisher Scientific. (n.d.). Performing a Quantitative ELISA Assay to Detect Human TNF-a.
- ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS....
- R&D Systems. (n.d.). Nitric Oxide (NO2 /NO3 ) Assay.
- Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1).
- PubMed. (n.d.). Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury.
- NIH. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip.
- Biomolecules & Therapeutics. (n.d.). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae.
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- MDPI. (n.d.). miR-204 Negatively Regulates HIV-Tat-Mediated Inflammation in Cervical Epithelial Cells via the NF-κB Axis: Insights from an In Vitro Study.
- ScienCell. (n.d.). GeneQuery™ Human Inflammation Signaling and Response qPCR Array Kit....
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- NIH. (2020). Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals.
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- PubMed Central. (n.d.). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot.
- NIH. (n.d.). Dihydrochalcones with Antiinflammatory Activity from Leaves and Twigs of Cyathostemma argenteum.
- PubMed. (n.d.). Evaluation of anti-inflammatory and analgesic activity of a novel rigid 3, 4-dihydroxy chalcone in mice.
- PubMed Central. (2022). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis.
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Application Notes: 3,9-Dihydroeucomin as a Molecular Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Cellular Targets with a Novel Homoisoflavonoid Probe
3,9-Dihydroeucomin, a derivative of the naturally occurring homoisoflavonoid eucomin, presents a promising scaffold for the development of molecular probes aimed at elucidating complex biological pathways. Homoisoflavonoids, a unique subclass of flavonoids, are recognized for a wide array of biological activities, including anti-inflammatory, antiangiogenic, and anticancer effects.[1] The parent compound, eucomin, has been isolated from plants of the genus Eucomis and has demonstrated notable antifungal properties.[2] The power of a molecular probe lies in its ability to specifically interact with its cellular binding partners, allowing for their isolation and identification. By functionalizing this compound, researchers can create a powerful tool to investigate the mechanisms of action of homoisoflavonoids and identify novel therapeutic targets.
This guide provides a comprehensive overview of the principles and protocols for utilizing this compound as a molecular probe, with a primary focus on its application in affinity-based protein pull-down assays for target identification.
The Molecular Probe: Structure and Properties of this compound
Eucomin is characterized by a 3-benzylidene-4-chromanone core. As the name suggests, this compound is the reduced form of eucomin, where the double bond at the 3-position and the keto group at the 4-position have been reduced. This structural modification can alter the molecule's conformational flexibility and binding properties, potentially leading to different or more specific interactions with cellular targets compared to its parent compound.
Chemical Structure of Eucomin:
-
IUPAC Name: (3Z)-5,7-dihydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one[3]
-
Molecular Formula: C₁₇H₁₄O₅[3]
Deduced Structure of this compound:
Based on the structure of eucomin, this compound would have the following structure:
-
Deduced IUPAC Name: 3-((4-methoxyphenyl)methyl)-3,4-dihydro-2H-chromene-5,7-diol
-
Deduced Molecular Formula: C₁₇H₁₈O₅
The hydroxyl groups at positions 5 and 7, as well as the methoxy group on the B-ring, are key features for potential derivatization to create a functional molecular probe.
Principle of Action: Affinity-Based Target Identification
The central strategy for using this compound as a molecular probe is to attach an affinity tag, most commonly biotin, to the molecule. This creates a "bait" that can be introduced into a biological sample, such as a cell lysate, to bind to its protein targets ("prey"). The biotin tag allows for the selective capture of the bait-prey complex using streptavidin-coated beads. The captured proteins can then be eluted and identified using mass spectrometry.[1][4]
This approach, known as a pull-down assay, is a powerful method for identifying protein-small molecule interactions without prior knowledge of the target.[4][5][6]
Workflow for Target Identification using a Biotinylated this compound Probe
Caption: Workflow for target identification using a biotinylated probe.
Protocols
Part 1: Synthesis of a Biotinylated this compound Probe
The synthesis of a biotinylated this compound probe involves a multi-step process. The following is a generalized protocol based on established methods for biotinylating flavonoids and homoisoflavonoids.[1] The hydroxyl group at position 7 is a common site for modification as it is often less critical for biological activity.
Materials:
-
This compound
-
A suitable linker with a terminal reactive group (e.g., a short polyethylene glycol (PEG) linker with a terminal alkyne)
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Appropriate solvents (e.g., DMF, DMSO)
-
Reagents for protection and deprotection of hydroxyl groups if necessary
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Protection of Hydroxyl Groups (Optional): If other hydroxyl groups on this compound are reactive, they may need to be protected using standard protecting group chemistry to ensure selective modification.
-
Linker Attachment: React the this compound with the alkyne-terminated linker. The specific reaction will depend on the linker used. For example, an ether linkage can be formed at the 7-hydroxyl position.
-
Purification: Purify the linker-modified this compound using column chromatography.
-
Click Chemistry for Biotinylation: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach the biotin-azide to the alkyne-terminated linker on the this compound.
-
Dissolve the linker-modified this compound and biotin-azide in a suitable solvent.
-
Add CuSO₄ and sodium ascorbate to catalyze the reaction.
-
Allow the reaction to proceed at room temperature.
-
-
Final Purification: Purify the final biotinylated this compound probe using HPLC.
-
Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.
Part 2: Pull-Down Assay for Target Protein Identification
This protocol outlines the use of the biotinylated this compound probe to isolate binding proteins from a cell lysate.
Materials:
-
Biotinylated this compound probe
-
Control probe (biotin attached to the linker only)
-
Cell line of interest
-
Cell lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
Streptavidin-coated magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Step-by-Step Protocol:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant.
-
-
Incubation with Probe:
-
Incubate the cell lysate with the biotinylated this compound probe at a predetermined optimal concentration.
-
In parallel, incubate the lysate with a control probe (biotin-linker) to identify non-specific binders.
-
Incubate for an appropriate time (e.g., 1-4 hours) at 4°C with gentle rotation.
-
-
Capture of Probe-Protein Complexes:
-
Add pre-washed streptavidin-coated beads to the lysate-probe mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated probe to bind to the streptavidin beads.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose).
-
Remove the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by adding elution buffer and heating (e.g., 95°C for 5-10 minutes for SDS-PAGE sample buffer).
-
Collect the eluate containing the captured proteins.
-
Data Analysis and Target Validation
-
SDS-PAGE and Staining:
-
Run the eluted protein samples on an SDS-PAGE gel.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the captured proteins.
-
Compare the protein bands from the this compound probe sample with the control sample. Bands that are present or significantly enriched in the probe sample are potential binding partners.
-
-
Mass Spectrometry:
-
Excise the protein bands of interest from the gel.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.
-
-
Target Validation:
-
Once potential targets are identified, it is crucial to validate the interaction using orthogonal methods. These can include:
-
Western Blotting: Confirm the presence of the identified protein in the pull-down eluate using a specific antibody.
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): To measure the binding affinity and kinetics between this compound and the purified target protein.
-
Cellular Thermal Shift Assay (CETSA): To demonstrate target engagement in a cellular context.
-
Functional Assays: To determine if this compound modulates the activity of the identified target protein.
-
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Probe Concentration | 1-10 µM | Optimize for each cell type and target. |
| Cell Lysate Protein | 1-5 mg | Adjust based on the abundance of the target protein. |
| Incubation Time (Probe) | 1-4 hours | Can be optimized. |
| Incubation Time (Beads) | 1-2 hours | Ensure complete capture of the probe. |
| Wash Steps | 3-5 times | Use a stringent wash buffer to minimize non-specific binding. |
Conclusion
This compound offers a valuable starting point for the development of a molecular probe to explore the biological activities of homoisoflavonoids. By employing the protocols outlined in these application notes, researchers can synthesize a biotinylated derivative and use it in pull-down assays to identify its direct binding partners in a cellular context. This approach has the potential to uncover novel mechanisms of action and identify new therapeutic targets, thereby advancing our understanding of homoisoflavonoid biology and aiding in the development of new drugs.
References
-
Structures of eucomin and eucomol, the homoisoflavonoids first isolated from Eucomis bicolor. ResearchGate. Available at: [Link]
-
Eucomin | C17H14O5 | CID 21676268 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Eucommin A | C27H34O12 | CID 442836 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
(E)-eucomin | C17H14O5 | CID 12309803 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Eugenin | C11H10O4 | CID 10189 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
New affinity-based probes for capturing flavonoid-binding proteins - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
-
New affinity-based probes for capturing flavonoid-binding proteins - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
New affinity-based probes for capturing flavonoid-binding proteins - ResearchGate. Available at: [Link]
-
Affinity- and activity-based probes synthesized from structurally diverse hops-derived xanthohumol flavonoids reveal highly varied protein profiling in Escherichia coli - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Pull-down assay with biotin-conjugated compounds. (A) Chemical... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments - Beilstein Journals. Available at: [Link]
-
Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - MDPI. Available at: [Link]
-
One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Explore the World of Proteomics with Pull-Down Assay! - Bioclone. Available at: [Link]
-
Synthesis of 3-Methoxycarbonylmethyl Derivatives of Dihydroquinolone and Dihydrochromenone | Request PDF - ResearchGate. Available at: [Link]
-
Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - PubMed. National Center for Biotechnology Information. Available at: [Link]
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- 5. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 [mdpi.com]
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analytical techniques for 3,9-Dihydroeucomin characterization
Application Notes & Protocols
Topic: Analytical Techniques for the Characterization of 3,9-Dihydroeucomin
Introduction
This compound is a homoisoflavanone, a class of phenolic compounds found in various plant species. These compounds are of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to their potential biological activities. The precise structural characterization and quantification of this compound are paramount for understanding its structure-activity relationships, ensuring purity, and developing it as a potential therapeutic agent.
This guide provides a comprehensive overview of the integrated analytical techniques required for the unambiguous characterization of this compound. We will move from initial isolation and purification using chromatographic methods to detailed structural elucidation by mass spectrometry and nuclear magnetic resonance spectroscopy, supplemented by ultraviolet-visible spectroscopy. The protocols herein are designed to be self-validating, with explanations grounded in established analytical principles to ensure reproducibility and accuracy.
Chromatographic Separation and Purification: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is the cornerstone technique for both the isolation of this compound from complex mixtures, such as plant extracts, and its subsequent quantification. Reversed-phase (RP) chromatography, which separates compounds based on their hydrophobicity, is the most common and effective mode for this purpose.
Expertise & Rationale
The choice of a C18 stationary phase is standard for non-polar to moderately polar compounds like homoisoflavanones. A gradient elution, where the mobile phase composition is changed over time, is crucial. It allows for the efficient elution of a wide range of compounds from a complex natural extract, starting with a weaker solvent (e.g., water) to elute polar impurities and gradually increasing the organic solvent (e.g., acetonitrile or methanol) concentration to elute the compound of interest and other less polar components. This approach ensures good peak shape and resolution, which is often difficult to achieve with a single-composition (isocratic) mobile phase.[1]
Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis and purification of this compound.
Protocol 1: Analytical HPLC for Quantification
This protocol is designed for the quantitative analysis of this compound in purified fractions or standardized extracts.
-
Instrumentation: HPLC system with a UV-Diode Array Detector (DAD), autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Rationale: The addition of formic acid improves peak shape and ionization efficiency for subsequent mass spectrometry analysis.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol or the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | Standard for analytical columns, providing good separation efficiency. |
| Column Temp. | 30-40 °C | Maintains consistent retention times and improves peak symmetry.[1] |
| Injection Vol. | 10-20 µL | Dependent on sample concentration and instrument sensitivity.[1] |
| Detection λ | 285 nm | Flavonoids and related compounds typically show strong absorbance in this region.[1] A full DAD scan (e.g., 200-400 nm) is recommended to confirm peak purity. |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B | This gradient should be optimized to ensure baseline separation of this compound from adjacent peaks.[2] |
-
Method Validation: For routine analysis, the method must be validated for linearity, accuracy, precision, and specificity according to ICH or USP guidelines.[3] Linearity is confirmed by constructing a calibration curve with standard solutions of known concentrations (r² > 0.999).[4]
Protocol 2: Preparative HPLC for Isolation
This protocol is for isolating this compound from a semi-purified fraction.
-
Instrumentation: Preparative HPLC system with a high-flow pump, a larger volume injector or load-and-loop system, a UV detector, and a fraction collector.
-
Column: A larger-diameter C18 column (e.g., 250 mm × 21.2 mm).[2]
-
Mobile Phase: A gradient of hexane/ethyl acetate or a scaled-up version of the analytical water/acetonitrile system can be used.[2]
-
Procedure: a. Develop an optimized separation method on an analytical scale first. b. Scale up the flow rate and injection volume for the preparative column. c. Dissolve the enriched fraction in a minimal amount of solvent. d. Inject the sample and collect fractions based on the retention time of the target peak identified during analytical runs. e. Combine fractions containing the pure compound (as determined by analytical HPLC) and evaporate the solvent in vacuo.
Structural Elucidation I: Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for polar molecules like homoisoflavanones as it is a soft ionization technique that typically produces an intact molecular ion.
Expertise & Rationale
High-resolution mass spectrometry (HRMS), often coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement of the molecular ion. This accuracy allows for the determination of the elemental composition (molecular formula) of this compound, a critical step in its identification. Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a fingerprint that helps to elucidate the core structure and the positions of substituents.[5][6]
Protocol 3: LC-HRMS Analysis
-
Instrumentation: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.[5]
-
Sample Infusion: The sample can be introduced via the LC system (using the analytical protocol above) or by direct infusion if the sample is pure.
-
MS Parameters:
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) and Negative (-) | Running in both modes provides complementary information. [M+H]⁺ is common in positive mode; [M-H]⁻ in negative mode.[2] |
| Scan Range | 50–1000 m/z | This range is sufficient to cover the molecular weight of this compound and its common fragments.[2] |
| Capillary Voltage | 3-4 kV | Optimized to achieve stable spray and maximum ion intensity. |
| Collision Energy (for MS/MS) | 10-40 eV (Ramped) | A ramp of collision energies ensures the generation of a rich spectrum of fragment ions, from gentle to more extensive fragmentation. |
-
Data Interpretation:
-
Molecular Formula: The exact mass of the [M+H]⁺ or [M-H]⁻ ion is used to calculate the elemental composition. For this compound (C₁₇H₁₆O₅), the expected monoisotopic mass is 300.0998 g/mol . The [M+H]⁺ ion should appear at m/z 301.1071.
-
Fragmentation Analysis: The fragmentation of homoisoflavanones, like other flavonoids, often involves cleavages of the heterocyclic C-ring.[5] Look for characteristic losses of water (H₂O), carbon monoxide (CO), and fragments corresponding to the A- and B-rings. This pattern helps confirm the core structure.[5]
-
Structural Elucidation II: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry of this compound.
Expertise & Rationale
A combination of 1D (¹H, ¹³C) and 2D NMR experiments is required for a full assignment.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).[7]
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[8]
-
2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[9]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.[9]
Integrated Analytical Approach
Caption: Integration of data from multiple analytical techniques for full characterization.
Protocol 4: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is critical; DMSO-d₆ is excellent for dissolving polar compounds and observing exchangeable protons (e.g., -OH).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Experiments to Perform:
-
¹H NMR
-
¹³C NMR (with proton decoupling)
-
2D COSY
-
2D HSQC (or HMQC)
-
2D HMBC
-
-
Data Interpretation: The chemical shifts (δ) in ppm are compared to literature values for similar homoisoflavanone structures. Key expected signals for this compound include:
-
Aromatic Protons: Signals in the region of δ 6.0-8.0 ppm.
-
Methoxy Group (-OCH₃): A sharp singlet around δ 3.7-3.9 ppm.[10]
-
Methylene and Methine Protons (C-ring): Signals in the aliphatic region (δ 2.5-5.5 ppm).[10]
-
Hydroxyl Protons (-OH): Broad singlets that may be exchangeable with D₂O. Their chemical shift is highly dependent on solvent and concentration.
-
Spectroscopic Analysis: UV-Visible Spectroscopy
UV-Vis spectroscopy is a rapid and simple technique used for preliminary characterization and for quantification in HPLC. The UV spectrum is dependent on the electronic transitions within the chromophores of the molecule.
Expertise & Rationale
The benzopyranone core and the substituted aromatic B-ring of this compound constitute a chromophore that absorbs UV light. Flavonoids and related structures typically exhibit two main absorption bands: Band I (300-400 nm) corresponding to the B-ring cinnamoyl system, and Band II (240-285 nm) corresponding to the A-ring benzoyl system. The exact positions of the absorption maxima (λmax) can provide initial structural clues.[11][12]
Protocol 5: UV-Vis Spectrum Acquisition
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of purified this compound in a UV-transparent solvent (e.g., methanol or ethanol) at a concentration that gives an absorbance reading between 0.2 and 0.8 AU.
-
Procedure: a. Use the pure solvent as a blank to record the baseline. b. Record the spectrum of the sample solution, typically from 200 to 500 nm.[11] c. Identify the wavelengths of maximum absorbance (λmax). For homoisoflavanones, characteristic peaks are expected in the 270-290 nm and 310-330 nm regions.
Conclusion
The characterization of this compound is a multi-faceted process that relies on the synergistic application of several analytical techniques. The workflow presented here, beginning with HPLC for purification and quantification, followed by HRMS for molecular formula determination and NMR for detailed structural elucidation, provides a robust framework for its unambiguous identification. UV-Vis spectroscopy serves as a valuable complementary tool. By adhering to these protocols and understanding the rationale behind each step, researchers can confidently characterize this compound for further investigation in drug development and other scientific fields.
References
- Gaßner, A., et al. (2024). Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco. Journal of Agricultural and Food Chemistry.
- Finckh, R. E., & Tamm, C. (1970). The homo-isoflavones. 3. Isolation and structure of punctatin, 3,9-dihydro-punctatin, 4'-o-methyl-3,9-dihydro-punctatin, 4'-demethyl-eucomin and 4'-demethyl-5-o-methyl-3,9-dihydro-eucomin. Experientia.
- ResearchGate. (n.d.). A) UV-VIS spectra of compound 9 at different concentrations... ResearchGate.
- Gao, C., et al. (2020). HPLC analysis of 16 compounds from Artemisia ordosica. PMC - NIH.
- Abad-García, B., et al. (2009). A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices. PubMed.
- Tanaka, S., et al. (2023). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. NIH.
- Silva, R., et al. (n.d.). Development and Validation of an HPLC Method for the Quantitation of 1,3-Dihydroxy-2-methylxanthone in Biodegradable Nanoparticl. CORE.
- Idu, M., et al. (n.d.). Bio-guided Isolation, Purification and Chemical Characterization of Epigallocatechin; Epicatechin, Stigmasterol, Phytosterol from of Ethyl Acetate Stem Bark Fraction of Spondias mombin (Linn.). Longdom Publishing.
- de Oliveira, V. A., et al. (2022). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. NIH.
- Raut, S., & Shaji, J. (2021). HPLC method validation for quantification of tetrahydrocurcumin in bulk drug and formulation. ResearchGate.
- ResearchGate. (n.d.). Spectral study of a new dihydroisocoumarin. ResearchGate.
- Al-Haiza, M. A. (n.d.). The investigation of NMR spectra of dihydropyridones derived from Curcumin. arkat usa.
- ResearchGate. (n.d.). Comparisons of the UV-Vis spectrum between: DHI and PDHI (a), dopamine and PDA (b), and the polymeric samples. ResearchGate.
- ResearchGate. (n.d.). Proposed fragmentation pathways of dihydroergotamine. The fragment ions... ResearchGate.
- Van Wye, J., et al. (n.d.). NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. PMC.
- Horsman, G. P., et al. (2016). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH.
- Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2009). The investigation of NMR spectra of dihydropyridones derived from Curcumin. ARKIVOC.
Sources
- 1. HPLC analysis of 16 compounds from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NonClinical Dose Formulation Analysis Method Validation and Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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- 11. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,9-Dihydroeucomin
Welcome to the technical support guide for the synthesis of 3,9-Dihydroeucomin. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the multi-step synthesis of this bioactive homoisoflavonoid, providing field-proven insights and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common overall synthetic strategy for this compound?
A1: The most prevalent and logical synthetic approach is a convergent strategy that involves three main stages:
-
Formation of a substituted chroman-4-one core: This typically starts from a suitably substituted 2-hydroxyacetophenone.
-
Introduction of the C3-benzyl moiety: This is most often achieved via a base-catalyzed aldol condensation between the chroman-4-one and an appropriate benzaldehyde to form a 3-benzylidene-4-chromanone intermediate.[1][2]
-
Stereoselective reduction: This is the most critical and challenging stage, requiring the reduction of both the exocyclic double bond and the C4-ketone of the intermediate to establish the two chiral centers in this compound. Catalytic hydrogenation is a key method employed here.[3][4]
Q2: Why is stereocontrol so critical in this synthesis, and what are the key chiral centers?
A2: this compound possesses two stereogenic centers, at the C3 and C9 positions. The specific stereochemistry is crucial for its biological activity. The development of novel antiangiogenic agents, for example, has shown that stereoisomers of homoisoflavanones can have significantly different efficacies.[5] Therefore, achieving high diastereoselectivity and enantioselectivity is a primary goal. The key challenge lies in the simultaneous or sequential reduction of the C3-benzylidene double bond and the C4-ketone (which becomes the C9-hydroxyl group).
Q3: What are the primary challenges I should anticipate in this synthesis?
A3: Researchers should be prepared for challenges related to:
-
Low yields in the chroman-4-one formation: Cyclization to form the chromanone ring can be inefficient depending on the substitution pattern.
-
E/Z isomer control: The aldol condensation produces a 3-benzylidene intermediate, and while the E-isomer is typically major, reaction conditions can influence the ratio.[1]
-
Stereocontrol during reduction: Achieving the desired relative and absolute stereochemistry during the reduction of the 3-benzylidene-4-chromanone is the crux of the synthesis. Standard reducing agents like sodium borohydride (NaBH₄) will reduce the ketone but can result in a mixture of diastereomers.[6][7]
-
Protecting group strategy: The phenolic hydroxyl groups on both aromatic rings must be protected during certain steps and deprotected efficiently at the end, without affecting the sensitive stereocenters.
Troubleshooting Guide & Protocols
Part I: Synthesis of the Chroman-4-one Core
Issue: Low yield during the intramolecular cyclization to form the chroman-4-one.
Root Cause Analysis: The formation of the chroman-4-one ring from precursors like 2'-hydroxychalcones or via reactions like the intramolecular Friedel-Crafts acylation can be hampered by several factors. Steric hindrance from bulky substituents on the aromatic ring can impede cyclization. Furthermore, improper reaction conditions, such as suboptimal temperature or catalyst choice, can lead to the formation of side products or incomplete conversion.
Troubleshooting Actions:
-
Catalyst & Conditions Optimization: For acid-catalyzed cyclizations (e.g., using PPA, H₂SO₄), screen different acid strengths and reaction temperatures. For base-catalyzed intramolecular Michael additions, explore various bases (e.g., DBU, piperidine) and solvents to find the optimal conditions for ring closure.[8]
-
Alternative Synthetic Routes: Consider a tandem radical cyclization approach, which can be effective for constructing the chroman-4-one framework under different conditions.[9]
Part II: Introduction of the Benzyl Moiety (Aldol Condensation)
Issue: Incomplete reaction or formation of side products during the condensation of chroman-4-one with the substituted benzaldehyde.
Root Cause Analysis: This is a base-catalyzed aldol condensation. The reactivity of both the chroman-4-one enolate and the aldehyde is critical. Electron-withdrawing groups on the benzaldehyde can increase its reactivity, while steric hindrance near the aldehyde can slow the reaction. The choice of base is also crucial; a base that is too strong can promote self-condensation of the chroman-4-one, while one that is too weak will result in slow or incomplete reaction.
Troubleshooting Actions:
-
Base Selection: Piperidine is a commonly used catalyst for this transformation.[2] If the reaction is sluggish, consider a slightly stronger base, but monitor carefully for side product formation.
-
Temperature Control: The reaction is often performed at elevated temperatures (e.g., 80-100 °C) to drive it to completion.[10] Optimize the temperature; too high a temperature can lead to decomposition or side reactions.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time and avoid the formation of degradation products over extended periods.
Protocol: Synthesis of (E)-3-Benzylidene-4-chromanone Intermediate
-
To a solution of the substituted chroman-4-one (1.0 eq) in an appropriate solvent (e.g., ethanol), add the substituted benzaldehyde (1.1 eq).
-
Add a catalytic amount of piperidine (e.g., 5-10 mol%).
-
Heat the mixture to reflux and monitor the reaction progress using TLC. Reactions are typically complete within 4-8 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization to yield the desired (E)-3-benzylidene-4-chromanone.
Part III: The Critical Reduction Step
This stage involves the conversion of the 3-benzylidene-4-chromanone intermediate to the final this compound. This requires the reduction of two distinct functional groups: the C=C double bond and the C=O ketone.
Overall Synthetic Pathway
Caption: Troubleshooting logic for the reduction step.
Part IV: Protecting Group Strategies
Issue: Unwanted side reactions or difficulty in deprotection of phenolic hydroxyls.
Root Cause Analysis: Phenolic hydroxyl groups are acidic and nucleophilic, and can interfere with many reactions, particularly those involving strong bases or organometallics. They are typically protected as ethers (e.g., methyl, benzyl). The choice of protecting group is critical. Methyl ethers are very stable but require harsh conditions for cleavage (e.g., BBr₃), which can degrade the rest of the molecule. Benzyl (Bn) ethers are a common alternative as they can be removed under mild conditions via catalytic hydrogenation (H₂, Pd/C).
Recommended Strategy:
-
Protect Early: Protect the hydroxyl groups on your starting 2-hydroxyacetophenone and benzaldehyde precursors before beginning the main synthetic sequence. Benzyl protection is often preferred.
-
Deprotect Late: The final step of the synthesis, after the stereocenters have been set, should be the deprotection. If benzyl groups were used, a simple catalytic hydrogenation step will remove them. This is convenient as hydrogenation conditions may already be employed for the reduction of the C3-benzylidene bond. If both steps are combined, careful selection of catalysts and conditions is necessary to achieve both reductions and deprotection without side reactions.
References
-
Heo, M., Lee, B., Sishtla, K., et al. (2019). Enantioselective Synthesis of Homoisoflavanones by Asymmetric Transfer Hydrogenation and Their Biological Evaluation for Antiangiogenic Activity. The Journal of Organic Chemistry, 84(16), 9995-10011. [Link]
-
Heo, M., Lee, B., Sishtla, K., et al. (2019). Enantioselective Synthesis of Homoisoflavanones by Asymmetric Transfer Hydrogenation and Their Biological Evaluation for Antiangiogenic Activity. PubMed. [Link]
-
Heo, M., et al. (2019). Supporting Information: Enantioselective Synthesis of Homoisoflavanones by Asymmetric Transfer Hydrogenation and Their Biological Evaluation for Antiangiogenic Activity. ACS Publications. [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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Common Organic Chemistry. (n.d.). Sodium Borohydride. Common Organic Chemistry. [Link]
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Wikipedia. (n.d.). Sodium borohydride. Wikipedia. [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride NaBH4 Reduction. Organic-synthesis.org. [Link]
-
Thieme Connect. (n.d.). Stereocontrolled Photodimerization of (E)-3-Benzylidene-4-chromanones in the Crystalline State. Thieme Connect. [Link]
-
Sokol, K. R., & Magauer, T. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synthesis, 53(22), 4187-4202. [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
Sokol, K. R., & Magauer, T. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. PubMed. [Link]
-
Sokol, K. R., & Magauer, T. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. ResearchGate. [Link]
-
Emami, S., & Ghanbarimasir, Z. (2015). Preparation of 3-benzylidene-4-chromanones. ResearchGate. [Link]
-
Adamus-Grabicka, A., et al. (2019). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Molecules, 24(19), 3433. [Link]
-
Ha, T. M., et al. (2013). Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors. Chemical & Pharmaceutical Bulletin, 61(9), 956-963. [Link]
-
Tewari, G. (2020, May 10). Homogeneous Catalytic Hydrogenation, Part 2, Wilkinson's, Schrock-Osborn Catalysts. YouTube. [Link]
-
Organic Chemistry Data. (n.d.). Catalytic Hydrogenation. Organic Chemistry Data. [Link]
-
Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Organic Chemistry Portal. [Link]
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- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Enantioselective Synthesis of Homoisoflavanones by Asymmetric Transfer Hydrogenation and Their Biological Evaluation for Antiangiogenic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Contamination in 3,9-Dihydroeucomin Cell Cultures
Welcome to the technical support center for researchers utilizing 3,9-Dihydroeucomin and other plant-derived compounds in cell culture. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you identify, eliminate, and prevent contamination, ensuring the integrity and reproducibility of your experimental data.
Section 1: Understanding the Challenges of Plant-Derived Compounds
Working with phytochemicals like this compound, a flavonoid isolated from the grape hyacinth herb, introduces unique variables into cell culture experiments.[1] Unlike standard reagents, these compounds can have inherent properties that may mimic or mask contamination. Understanding these properties is the first step in effective troubleshooting.
FAQ 1: My cell culture media changed appearance after adding this compound. Is it contamination?
This is a critical first question. The answer requires careful observation, as the issue could be microbial contamination, a chemical interaction, or a property of the compound itself.
Possible Causes & How to Differentiate:
| Observation | Potential Cause | How to Verify |
| Cloudiness (Turbidity) | Bacterial Contamination: Often appears suddenly (overnight) with a uniform haze.[2][3] | Microscopy: Check for small, motile, rod-shaped or spherical particles between your cells.[4] A rapid drop in pH (media turning yellow) is also a strong indicator.[5][6] |
| Compound Precipitation: May occur if the compound's solubility limit is exceeded. | Microscopy: Look for crystalline or amorphous, non-motile particles. The "cloudiness" may settle over time. Check the compound's solubility data; this compound has low water solubility and is often dissolved in DMSO.[1] | |
| Color Change | Bacterial/Fungal Contamination: A rapid shift to yellow indicates acidic byproducts from bacterial growth.[3][6] A shift to pink or purple can indicate alkaline conditions, sometimes caused by fungi.[3] | Microscopy & Time: Contamination-induced pH changes are typically rapid and accompanied by other signs like turbidity or visible microbes.[7] |
| Compound Instability: Some flavonoids are known to oxidize or degrade in culture media, which can cause a color change.[8][9][10][11] | Control Flask: Maintain a flask of media with this compound but without cells. If the color changes here as well, it points to compound instability rather than microbial activity. | |
| Floating Particles/Fibers | Fungal (Mold) Contamination: Appears as thin, filamentous, thread-like structures (hyphae) that can form fuzzy clumps.[4][5][12] | Microscopy: Fungal hyphae are distinct from cells and debris. They will grow and spread over time. |
| Yeast Contamination: Visible as individual round or oval particles, often seen budding.[4][5] | Microscopy: Yeast is smaller than mammalian cells but larger than bacteria and will appear as distinct, often clustered, ovoid shapes. | |
| Precipitate/Debris: Can be introduced from the compound stock solution or be a result of cell death. | Microscopy: Debris is typically irregular in shape and non-motile. Precipitate may have a crystalline structure. |
Section 2: The Contamination Triage Workflow
When you suspect contamination, a systematic approach is crucial to identify the source and prevent its spread. Immediately isolate the questionable flask or plate to protect other cultures.
Contamination Identification Flowchart
This workflow guides you from initial observation to probable cause.
Caption: Workflow for safe disposal and decontamination after a contamination event.
References
-
Assay Genie. Mycoplasma Troubleshooting Tips & FAQ. Available from: [Link]
-
Lonza Bioscience. Mycoplasma contamination of cell cultures. Available from: [Link]
-
Cell Culture Contamination: 5 Common Sources and How to Prevent Them. (2025). Available from: [Link]
-
Creative Bioarray. Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Available from: [Link]
-
Zeiss. Common forms of cell culture contamination and how to avoid them. (2023). Available from: [Link]
-
Lab Associates. Different types of contaminants in plant tissue culture. (2021). Available from: [Link]
-
Hda, S. H. et al. (2019). Effects of different sterilization methods of herbal formula on phytochemical compounds and antibacterial activity against mastitis-causing bacteria. Veterinary World. Available from: [Link]
-
abm. Cell Culture Contamination and Quality Control. (2022). YouTube. Available from: [Link]
-
Technology Networks. Types of Cell Culture Contamination and How To Prevent Them. (2025). Available from: [Link]
-
O'Leary, K. A. et al. (2001). Fate of the Flavonoid Quercetin in Human Cell Lines: Chemical Instability and Metabolism. Journal of Pharmacy and Pharmacology. Available from: [Link]
-
Lab Associates. 4 methods of sterilization used in plant tissue culture. (2021). Available from: [Link]
-
Geraghty, R. J. et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences. Available from: [Link]
-
Corning. Troubleshooting Guide for Cell Culture Contamination. Available from: [Link]
-
Cassells, A. C. (2012). Contamination Detection and Elimination in Plant Cell Culture. ResearchGate. Available from: [Link]
-
van der Meer, P. F. et al. (2010). Interference of different flavonoids spiked into cell culture medium on... ResearchGate. Available from: [Link]
-
Zhou, J. R. & Erdman, J. W. Jr. (1998). Dietary flavonoids interact with trace metals and affect metallothionein level in human intestinal cells. The Journal of Nutrition. Available from: [Link]
-
Tarigan, L. Z. B. (2025). STERILIZATION OF PLANT TISSUE CULTURE EQUIPMENT. Journal of Innovation and Scientific Collaboration. Available from: [Link]
-
O'Leary, K. A. et al. (2001). Fate of the Flavonoid Quercetin in Human Cell Lines: Chemical Instability and Metabolism. Journal of Pharmacy and Pharmacology. Available from: [Link]
-
Al-Snafi, A. E. (2019). Effects of Sterilization on Bioactives of Jatropha dioica and Opuntia oligacantha Extracts, and on Antimicrobial Capacity against Streptococcus mutans. MDPI. Available from: [Link]
-
MDC – Aseptic Techniques in Plant Tissue Culture. Scribd. Available from: [Link]
-
PromoCell. Troubleshooting guide for cell culture. Available from: [Link]
-
Thermo Fisher Scientific. How to Maintain Sterility in Cell Culture: Aseptic Techniques. (2018). YouTube. Available from: [Link]
-
Plant Cell Technology. Some Aseptic Techniques You Can Use In Your Tissue Culture Process. (2020). YouTube. Available from: [Link]
-
Laird, T. et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress. Available from: [Link]
-
Long, H. et al. (2007). Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. Molecular Nutrition & Food Research. Available from: [Link]
-
Williams, K. J. et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Toxicology in Vitro. Available from: [Link]
Sources
- 1. 3'-Hydroxy-3,9-dihydroeucomin | Flavonoids | 107585-75-1 | Invivochem [invivochem.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. goldbio.com [goldbio.com]
- 4. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 5. yeasenbio.com [yeasenbio.com]
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- 11. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
stability issues of 3,9-Dihydroeucomin in solution
Welcome to the technical support center for 3,9-Dihydroeucomin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling and utilizing this compound, with a specific focus on addressing its stability challenges in solution. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of this compound.
Q1: What is this compound, and why is its stability in solution a critical concern?
This compound is a homoisoflavonoid, a class of phenolic compounds being investigated for various pharmacological activities. The integrity of any experiment hinges on the stability of the reagents used. For compounds like this compound, which possess functional groups susceptible to chemical modification, degradation in solution can lead to a decrease in the effective concentration of the active molecule and the formation of unknown degradation products.[1][2] These unwanted products could have their own biological effects or interfere with assays, leading to inaccurate and irreproducible data.[1]
Q2: What are the primary factors that can compromise the stability of this compound solutions?
While specific degradation kinetics for this compound are not extensively published, based on the chemical stability principles of related phenolic and flavonoid compounds, several factors are critical to control.[3][4]
-
pH: The pH of aqueous buffers can significantly influence the rate of hydrolysis and oxidation. Many phenolic compounds are more stable in slightly acidic conditions (pH 4-6) and can degrade rapidly under alkaline conditions.[5][6]
-
Temperature: Elevated temperatures accelerate virtually all chemical degradation reactions, including hydrolysis and oxidation.[5][6] According to the Arrhenius equation, a 10°C rise in temperature can double or triple the rate of reaction.[6]
-
Light: Exposure to UV or even ambient light can induce photolytic degradation, leading to the formation of reactive species and subsequent compound degradation.[3][5]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, a common pathway for phenolic compounds. This can be catalyzed by trace metal ions.[2][7]
-
Solvent: The choice of solvent is crucial. While organic solvents like DMSO and ethanol are often used for initial stock solutions, their purity (especially water content) can impact stability.[5][7]
Q3: What are the likely degradation pathways for this compound?
Given its structure as a homoisoflavonoid, two primary degradation pathways are highly probable:
-
Oxidation: The phenolic hydroxyl groups on the aromatic rings are susceptible to oxidation. This can be initiated by oxygen, light, or trace metal contaminants, leading to the formation of quinone-type structures or other oxidized derivatives.[2]
-
Hydrolysis: If the molecule contains any ester or ether linkages that are labile, they could be susceptible to hydrolysis, especially under acidic or basic conditions.[2]
The formation of these degradation products complicates experimental analysis and can lead to misinterpretation of results.[8]
Q4: What are the best practices for preparing and storing a stock solution?
Proper preparation and storage are the first line of defense against degradation.
-
Solvent Selection: Use high-purity, anhydrous-grade solvents (e.g., DMSO, ethanol) to prepare concentrated stock solutions.
-
Storage Conditions: Store stock solutions in small, single-use aliquots in tightly sealed vials to minimize headspace oxygen and prevent solvent evaporation. Store at -20°C or, ideally, -80°C.
-
Light Protection: Always protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.[9]
Troubleshooting Guide: Common Stability-Related Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered during experiments.
| Observed Issue | Potential Cause (Stability-Related) | Recommended Action |
| Inconsistent or non-reproducible experimental results. | Degradation of the compound in solution over time, leading to a lower effective concentration. This can be exacerbated by multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution from solid material. 2. Use single-use aliquots to avoid freeze-thaw cycles. 3. Run a control experiment comparing results from an old vs. a fresh solution. |
| A visible color change (e.g., yellowing or browning) in the solution. | This is a strong indicator of oxidative degradation.[5] Phenolic compounds often form colored quinone-like products upon oxidation. | 1. Immediately discard the discolored solution. 2. Prepare a fresh solution using a solvent that has been purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. 3. Ensure storage is protected from light and air. |
| Precipitate forms in the solution upon thawing or after dilution in an aqueous buffer. | The compound's solubility may have been exceeded, or the solvent may have evaporated from the stock, increasing its concentration. It could also be a less soluble degradation product. | 1. Gently warm the solution (e.g., to 37°C) and vortex to see if the precipitate redissolves. 2. If it redissolves, it is likely a solubility issue. Consider using a lower stock concentration or adding a co-solvent. 3. If it does not redissolve, it may be a degradation product. Discard the solution and prepare a fresh one. |
Experimental Protocols & Workflows
Adhering to validated protocols is essential for maintaining the integrity of your compound.
Protocol 1: Preparation of a High-Integrity Stock Solution
-
Pre-Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous-grade solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming (not to exceed 37°C) can be used if necessary.
-
Aliquoting: Immediately dispense the stock solution into single-use, light-protecting (amber) cryovials.
-
Storage: Tightly cap the vials and store them at -80°C.
-
Documentation: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
Diagram: Recommended Workflow for Solution Handling
Caption: Workflow for preparing and handling this compound solutions.
Diagram: Troubleshooting Decision Tree for Stability Issues
Caption: Decision tree for troubleshooting stability-related problems.
References
- Various Factor Affecting Stability of Formulation. (n.d.).
- Drug Stability. (n.d.).
- Safe handling of hazardous drugs. (n.d.).
- Factors affecting stability of drugs. (n.d.).
- Factors That Affect the Stability of Compounded Medic
- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (2009).
- Safe Handling of Hazardous Drugs. (2025). Duke Safety.
- Analytical Methods. (2025). OPUS.
- Dihydrocodeine HCl. (2018). Novachem.
- Advice on Degradation Products in Pharmaceuticals: A Toxicological Evalu
- degradation product formed: Topics by Science.gov. (n.d.).
- Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology.
- Guidelines for Temperature Control of Drug Products during Storage and Transport
- Validation and Uncertainty Calculation of Rodenticide Analysis Methods in a Simulated Gastric Content M
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
- Stability and Dissolution Behavior Changes After Drug Compounding for Pediatric Cardiovascular Pharmacotherapy. (2025). PMC - NIH.
- A Comparative Guide to the Quantitative Analysis of 3,4-Dihydro-9-phenyl-1(2H)-acridinone in Biological Samples. (n.d.). Benchchem.
- Dihydrocodeine. (n.d.). Cayman Chemical.
- Forced degradation study of thiocolchicoside: characterization of its degrad
- Stability of an analgesic-sedative combination in glass and plastic single-dose syringes. (n.d.).
- Electrochemical Determination of Dihydrocodeine in Pharmaceuticals. (n.d.).
- Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples. (2024). NIH.
- Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. (n.d.). NIH.
- CHEMICAL STABILITY OF DRUGS. (n.d.). RSquareL.
Sources
- 1. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. THE PCCA BLOG | 2 Potential Alternatives to Dichloralphenazone [pccarx.com]
- 4. researchgate.net [researchgate.net]
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- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
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- 8. degradation product formed: Topics by Science.gov [science.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Refining Purification Methods for 3,9-Dihydroeucomin
Welcome to the dedicated technical support center for the purification of 3,9-Dihydroeucomin. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of isolating this promising homoisoflavonoid. Instead of a rigid protocol, we present a dynamic resource in a question-and-answer format to directly address the real-world challenges you may encounter. Our approach is grounded in established principles of natural product chemistry, providing you with the rationale behind each step to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from crude plant extracts?
A1: The primary challenges in purifying this compound stem from its molecular similarity to other co-extracted phytochemicals. Crude extracts from plant sources, such as those from the Eucomis genus, are complex mixtures containing various flavonoids, sterols, and fatty acids. These compounds often share similar polarities and chromatographic behaviors, making separation difficult. Additionally, this compound can be susceptible to degradation under harsh purification conditions.
Q2: What is the recommended starting material for isolating this compound?
A2: The preferred starting material for isolating this compound is the bulb of plants from the Eucomis genus, where it is found in notable concentrations. The choice of plant material can significantly impact the yield and purity of the final product. It is crucial to properly identify and process the plant material to ensure the best possible starting extract.
Q3: Which analytical techniques are best for monitoring the purification of this compound?
A3: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is highly recommended for monitoring the purification process. TLC is a rapid and cost-effective method for qualitatively assessing the presence of this compound in different fractions during column chromatography. HPLC provides quantitative data on the purity of the isolated compound and is essential for final quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Low Yield of this compound from Crude Extract
Possible Causes & Solutions:
-
Incomplete Extraction: The solvent system used for the initial extraction may not be optimal for this compound.
-
Solution: Employ a solvent system with a polarity that matches this compound. A common starting point for homoisoflavonoids is a mixture of methanol and dichloromethane. Consider sequential extractions with solvents of increasing polarity to selectively extract different classes of compounds.
-
-
Degradation of the Target Compound: this compound may be sensitive to heat or pH extremes during extraction.
-
Solution: Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure. Ensure that the pH of the extraction solvent is neutral to prevent acid or base-catalyzed degradation.
-
Issue 2: Poor Separation During Column Chromatography
Possible Causes & Solutions:
-
Inappropriate Stationary Phase: The choice of silica gel or other stationary phase may not be providing adequate separation.
-
Solution: Standard silica gel 60 is a good starting point. If co-elution of impurities is an issue, consider using a different stationary phase, such as C18 reverse-phase silica, which separates compounds based on hydrophobicity rather than polarity.
-
-
Incorrect Mobile Phase: The solvent system used for elution may be too polar or non-polar, leading to either rapid elution of all compounds or no elution at all.
-
Solution: Develop an optimal mobile phase using TLC. The ideal solvent system should provide a Retention Factor (Rf) of 0.2-0.3 for this compound on the TLC plate. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can significantly improve separation.
-
Table 1: Example Solvent Systems for Column Chromatography of Homoisoflavonoids
| Stationary Phase | Mobile Phase (Gradient) | Application |
| Silica Gel 60 | n-Hexane:Ethyl Acetate (9:1 to 1:1) | General purpose separation of moderately polar compounds. |
| C18 Reverse Phase | Water:Methanol (8:2 to 2:8) | Separation of non-polar to moderately polar compounds. |
Issue 3: Difficulty with Final Purification and Recrystallization
Possible Causes & Solutions:
-
Persistent Impurities: Even after column chromatography, minor impurities may remain, hindering crystallization.
-
Solution: Consider a final purification step using preparative HPLC. This technique offers higher resolution than column chromatography and can often separate closely related impurities.
-
-
Incorrect Crystallization Solvent: The chosen solvent may be too good a solvent, preventing crystal formation, or too poor, causing the compound to precipitate as an amorphous solid.
-
Solution: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Experiment with a range of solvents of varying polarities. A binary solvent system, where the compound is soluble in one solvent and insoluble in the other, can also be effective.
-
Experimental Protocols
Protocol 1: General Extraction of Homoisoflavonoids
-
Preparation of Plant Material: Air-dry the plant material (e.g., Eucomis bulbs) at room temperature and then grind it into a fine powder.
-
Extraction: Macerate the powdered plant material in a mixture of dichloromethane and methanol (1:1 v/v) at room temperature for 48 hours.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Solvent Partitioning: Suspend the crude extract in water and partition it successively with n-hexane, chloroform, and ethyl acetate. This compound is expected to be in the ethyl acetate fraction.
Protocol 2: Column Chromatography Purification
-
Column Packing: Prepare a silica gel 60 column using a slurry of the stationary phase in the initial mobile phase (e.g., n-hexane).
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by adding ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing this compound.
-
Pooling and Concentration: Combine the pure fractions and concentrate them under reduced pressure.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
-
Notten, A. (2002). Eucomis L'Hér. PlantZAfrica.com, South African National Biodiversity Institute. Available at: [Link]
-
Katerere, D. R., Gray, A. I., Nash, R. J., & Waigh, R. D. (2003). Phytochemical and antimicrobial investigation of Eucomis species. Journal of Natural Products, 66(4), 479-483. Available at: [Link]
Technical Support Center: Addressing Batch-to-Batch Variability of 3,9-Dihydroeucomin Extracts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with extracts of Eucomis autumnalis containing the bioactive homoisoflavonoid, 3,9-Dihydroeucomin. This guide is designed to provide practical, in-depth solutions to the pervasive challenge of batch-to-batch variability. Our goal is to empower you with the knowledge and tools to ensure the consistency, quality, and reproducibility of your experimental results.
Natural products present unique challenges due to their inherent complexity and the multitude of factors that can influence their chemical composition.[1][2] This guide moves beyond simple protocols to explain the scientific principles behind standardization and quality control, enabling you to build robust, self-validating workflows.
Quick Navigation
-
Part 1: Frequently Asked Questions (FAQs)
-
My new batch of extract shows lower bioactivity than the last one, even though the concentration is the same. What's happening?
-
The color and consistency of my dried extract vary from batch to batch. Does this matter?
-
My HPLC chromatogram for a new batch looks different. How do I know if it's still good to use?
-
-
Part 2: In-Depth Troubleshooting & Methodologies
-
Guide 1: Raw Botanical Material Qualification
-
Guide 2: Standardized Extraction Protocol for Eucomis autumnalis Bulbs
-
Guide 3: HPLC-UV Method for Phytochemical Profiling & Quantification of this compound
-
-
Part 3: Data Interpretation & Acceptance Criteria
-
Setting Specifications for Your Extract
-
Troubleshooting Workflow for Out-of-Specification Batches
-
-
Part 4: References
Part 1: Frequently Asked Questions (FAQs)
Q1: My new batch of extract shows lower bioactivity than the last one, even though the concentration is the same. What's happening?
A: This is a classic and challenging issue in natural product research. The explanation often lies in the complex nature of the extract, where the overall biological effect may not be attributable to a single compound.[2] Here are the primary causes:
-
Variation in Synergistic/Antagonistic Compounds: The total concentration of the extract (e.g., mg/mL) doesn't reflect the concentration of individual components. A batch might have the same amount of your target marker, this compound, but a lower concentration of other compounds that act synergistically to produce the desired bioactivity. Conversely, it could have a higher concentration of antagonistic compounds that inhibit the effect.[2]
-
Shifts in the Phytochemical Profile: The natural variability of the raw plant material is a major factor.[3] Changes in growing conditions (climate, soil), harvest time, and post-harvest storage can significantly alter the chemical makeup of the plant.[1][4] This means that while your primary marker compound might be present, the ratios of dozens of other minor compounds have likely shifted, altering the extract's overall therapeutic action.
-
Extraction Inconsistency: Minor deviations in the extraction process (e.g., solvent polarity, temperature, time) can selectively pull different ratios of compounds, leading to batches with different biological signatures despite being prepared from the same raw material lot.[5]
Q2: The color and consistency of my dried extract vary from batch to batch. Does this matter?
A: Yes, it often matters and should be treated as an indicator of potential chemical variability.
-
Color: The color of a plant extract is determined by its chemical constituents, particularly pigments like flavonoids and chlorophylls. A noticeable color shift (e.g., from a dark green to a lighter brown) indicates a different chemical profile.[6] This could be due to variations in the raw material (e.g., harvest season) or degradation of compounds during processing or storage (e.g., exposure to light or heat).[4]
-
Consistency: Differences in the physical properties of a dried extract (e.g., being more crystalline vs. more hygroscopic and sticky) suggest variations in the concentration of sugars, saponins, or other classes of compounds, which can impact both the bioactivity and the formulation properties of the extract.
While minor variations can sometimes be within an acceptable range, significant changes in physical appearance should always trigger a more thorough chemical analysis (like HPLC profiling) before the batch is used in critical experiments.[6]
Q3: My HPLC chromatogram for a new batch looks different. How do I know if it's still good to use?
A: A visual comparison of HPLC chromatograms is a powerful quality control tool. Here’s how to approach it:
-
Check the Marker Compound: First, locate the peak corresponding to your primary marker, this compound. Is its retention time consistent? Is the peak area/height within your pre-defined acceptance range? (See Guide 3 for how to establish this).
-
Evaluate the "Fingerprint": Look at the overall pattern of peaks—the "chemical fingerprint." While minor fluctuations in the height of small peaks are expected, the overall pattern should be highly similar.[7] Pay attention to the ratios of the major peaks to one another.
-
Look for New or Missing Peaks: The appearance of significant new peaks or the complete disappearance of consistently present peaks is a major red flag. This indicates either contamination, adulteration of the raw material, or a drastic deviation in the extraction process.
To formalize this, you should establish a "reference batch" chromatogram. New batches are then overlaid with this reference to check for conformity. Batches that show significant deviation should be quarantined pending further investigation into the cause.
Part 2: In-Depth Troubleshooting & Methodologies
Guide 1: Raw Botanical Material Qualification
The foundation of a consistent extract is consistent raw material. Implementing a strict qualification process for your Eucomis autumnalis bulbs is the most critical step in minimizing variability.
Step-by-Step Protocol:
-
Botanical Identification:
-
Macroscopic Analysis: Visually inspect the bulbs. They should be of a consistent size (typically 8-10 cm in diameter), shape (ovoid), and free from mold, pests, or significant physical damage.[8]
-
Organoleptic Evaluation: Note the characteristic odor and texture. Any "off" smells could indicate microbial contamination or improper storage.
-
Voucher Specimen: Retain a representative sample from each lot, properly dried and labeled, as a physical reference standard for future comparisons.
-
-
Phytochemical Screening (Thin-Layer Chromatography):
-
Objective: To create a simple, rapid chemical fingerprint to confirm identity and screen for adulterants.
-
Procedure:
-
Prepare a simple methanolic extract from a representative sample of the new bulb lot and your reference lot.
-
Spot both extracts alongside a this compound standard (if available) onto a silica gel TLC plate.
-
Develop the plate using a solvent system appropriate for homoisoflavonoids (e.g., Chloroform:Methanol, 9:1 v/v).
-
Visualize the plate under UV light (254 nm and 366 nm) and then by spraying with a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent) and heating.
-
-
Acceptance Criteria: The principal spots in the chromatogram of the new lot should correspond in position (Rf value) and color to those in the chromatogram of your reference material.
-
-
Physicochemical Testing:
-
Loss on Drying: Determine the moisture content. High moisture can promote microbial growth and degradation. Establish an acceptance range (e.g., <10%).
-
Total Ash: Measures the total amount of material remaining after incineration. This indicates the presence of inorganic matter (e.g., soil).
-
Acid-Insoluble Ash: Measures the amount of silica-based material (like sand and soil). This is a direct measure of cleanliness.
-
| Parameter | Method | Typical Acceptance Criteria | Rationale |
| Identity | Macroscopic & TLC | Conforms to reference specimen | Ensures correct plant species |
| Moisture Content | Loss on Drying (105°C) | < 10% | Prevents microbial degradation |
| Purity | Acid-Insoluble Ash | < 2% | Limits soil/sand contamination |
Guide 2: Standardized Extraction Protocol for Eucomis autumnalis Bulbs
This protocol is designed for robustness, ensuring that the process itself introduces minimal variability. The choice of solvent and method is critical for selectively and consistently extracting the desired compounds.[9]
Step-by-Step Protocol:
-
Preparation: Use only qualified raw material (from Guide 1). Coarsely mill the dried bulbs to a uniform particle size (e.g., 2-3 mm). A consistent particle size ensures uniform solvent penetration.
-
Solvent Selection: Use a hydro-alcoholic solvent. A mixture of 70% Ethanol in water (v/v) is a good starting point, as it can efficiently extract a broad range of semi-polar compounds like homoisoflavonoids. Crucially, use the exact same ratio for every extraction.
-
Extraction Method (Maceration):
-
Use a fixed solid-to-solvent ratio (e.g., 1:10 w/v). Weigh 100g of powdered bulb material and add 1000 mL of 70% ethanol.
-
Conduct the extraction in a sealed container at a controlled room temperature (e.g., 25°C ± 2°C) for a fixed duration (e.g., 24 hours).
-
Use consistent agitation (e.g., orbital shaker at 120 rpm) to ensure thorough mixing.
-
-
Filtration & Concentration:
-
Filter the mixture through a coarse filter paper to remove the bulk plant material (the marc).
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a controlled temperature (e.g., not exceeding 50°C) to prevent thermal degradation of the target compounds.
-
-
Drying & Yield Calculation:
-
Dry the concentrated extract to a constant weight, for example, in a vacuum oven at 40°C.
-
Calculate the percentage yield (dry extract weight / initial raw material weight * 100). The yield should be recorded for every batch and fall within a specified range. A significant deviation in yield suggests a problem with the raw material or the extraction process.
-
Guide 3: HPLC-UV Method for Phytochemical Profiling & Quantification of this compound
A validated HPLC method is the cornerstone of quality control, providing a quantitative measure of your marker compound and a detailed chemical fingerprint of the extract.
Proposed HPLC Method Parameters:
| Parameter | Specification | Rationale |
| Instrument | HPLC with UV/Vis or DAD Detector | Standard equipment for phytochemical analysis. |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Good for retaining and separating semi-polar compounds like homoisoflavonoids. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acid improves peak shape; Acetonitrile is a common solvent for flavonoid separation. |
| Gradient Elution | 0-5 min: 10% B5-30 min: 10% to 70% B30-35 min: 70% to 10% B35-40 min: 10% B (re-equilibration) | Gradient allows for separation of a complex mixture of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection λ | 260 nm (or scan with DAD for optimal wavelength) | Flavonoids typically have strong absorbance in this region. |
| Injection Vol. | 10 µL |
Step-by-Step Analysis Protocol:
-
Standard Preparation: Prepare a stock solution of isolated this compound reference standard in methanol. Create a calibration curve by making serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the dried extract (e.g., 10 mg). Dissolve it in a known volume of methanol (e.g., 10 mL), sonicate for 10 minutes to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards first to establish the standard curve. Then, inject the prepared extract samples.
-
Quantification: Identify the this compound peak in your sample by comparing its retention time to the standard. Use the calibration curve to calculate the concentration in your injected solution and then back-calculate to determine the percentage of this compound in the dry extract (% w/w).
Part 3: Data Interpretation & Acceptance Criteria
Setting Specifications for Your Extract
To truly control for batch-to-batch variability, you must move from subjective evaluation to objective, data-driven release criteria. This involves analyzing 3-5 independently produced batches that have shown acceptable bioactivity to establish a baseline.
| Parameter | Acceptance Criteria | Method |
| Appearance | Brown, amorphous powder | Visual Inspection |
| Identity | HPLC RT of marker matches standard (±2%) | HPLC-UV |
| Purity (Fingerprint) | HPLC fingerprint conforms to reference | HPLC-UV |
| Assay (this compound) | e.g., 1.5% - 2.5% w/w | HPLC-UV |
| Yield | e.g., 8% - 12% | Gravimetric |
Troubleshooting Workflow for Out-of-Specification Batches
When a new batch fails to meet your established criteria, a systematic investigation is required. This workflow helps pinpoint the source of the deviation.
Caption: Decision tree for troubleshooting out-of-specification extract batches.
Experimental Workflow for a Standardized Extract
This diagram illustrates the complete, self-validating workflow from receiving raw material to releasing a qualified batch of extract for research.
Caption: Workflow from raw botanical material to a quality-controlled extract.
Part 4: References
-
MASI Longevity Science. (2025, June 22). Challenges in Standardizing Herbal Extracts. MASI Longevity Science. Retrieved January 15, 2026, from [Link]
-
Gahlot, K., Dahiya, P., & Dahiya, S. (2022). Novel approaches for stability improvement in natural medicines. Journal of Applied Pharmaceutical Science, 12(7), 023-033. [Link]
-
Gilbert, B., & Alves, L. F. (2003). Synergy and antagonism in natural product extracts: when 1 + 1 does not equal 2. Natural Product Reports, 20(1), 93-101. [Link]
-
Shinde, A., et al. (2019). Standardization and Quality Control of Herbal Extracts and Products. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Ncube, E. N., & Finnie, J. F. (2020). Optimization of Extraction Conditions for Eucomis Autumnalis sp. Autumnalis (Mill.) Chitt. Biomedical Journal of Scientific & Technical Research, 31(2). [Link]
-
Scaffaro, R., et al. (2022). Plant- and Animal-Derived Organic Waste as Fillers in Biodegradable Composites for Advanced Applications: A Comprehensive Overview. ResearchGate. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). (-)-Dihydroquinine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). Dihydrocurcumin. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Dzierżanowski, K., et al. (2016). ENHANCING GROWTH IN EUCOMIS AUTUMNALIS (MILL). AGRO. Retrieved January 15, 2026, from [Link]
-
UNIDO. (2008). Extraction Technologies for Medicinal and Aromatic Plants. United Nations Industrial Development Organization. Retrieved January 15, 2026, from [Link]
-
Sartorius. (2019, January 14). Reducing Batch-to-Batch Variability of Botanical Drug Products. Sartorius. Retrieved January 15, 2026, from [Link]
-
Celignis. (n.d.). Extraction of High-Value Chemicals and Bioactives from Flowers. Celignis. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 3,4-Dihydroisocoumarin. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Cangjia. (2023, May 12). Why do the colors of plant extracts vary from batch to batch? Cangjia Inc. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). Acetyldihydrocodeine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). Dihydrocodeine-d6. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). Dihydrocodeine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Chen, C.-Y., et al. (2020). Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. Molecules, 25(20), 4749. [Link]
-
PubChem. (n.d.). Di-hydrocinnamaldehyde. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Scialdone, A., et al. (2015). HPLC quantification of flavonoids and biflavonoids in Cupressaceae leaves. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Zhang, Q., et al. (2012). Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. AAPS PharmSciTech, 13(3), 888–894. [Link]
-
PubChem. (n.d.). Dihydrocoumarin. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Notten, A. (2002). Eucomis autumnalis. PlantZAfrica. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 3,4-Dihydroquinoline. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Technical Support Center: Enhancing the Bioavailability of 3,9-Dihydroeucomin and Related Homoisoflavonoids
A Senior Application Scientist's Guide for Researchers
Disclaimer: As of January 2026, "3,9-Dihydroeucomin" is not found in publicly accessible scientific literature. This guide is therefore based on established principles for enhancing the bioavailability of the parent compound, Eucomin, and other poorly soluble flavonoids and homoisoflavonoids. The strategies outlined here provide a robust framework for researchers working with novel or uncharacterized compounds of this class.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is presumed to be a derivative of Eucomin, a naturally occurring homoisoflavonoid.[1][2][3][4] Like many flavonoids, these compounds often exhibit poor water solubility and low permeability across intestinal membranes.[5][6] This leads to low oral bioavailability, meaning only a small fraction of the ingested dose reaches systemic circulation to exert a therapeutic effect.[7] Enhancing bioavailability is crucial for translating their potential health benefits into clinical applications.
Q2: What are the primary barriers to the oral bioavailability of homoisoflavonoids?
A2: The main obstacles include:
-
Poor Aqueous Solubility: Limited dissolution in the gastrointestinal (GI) fluids is a primary rate-limiting step for absorption.[5][6]
-
Low Intestinal Permeability: The molecular structure may hinder passive diffusion across the gut wall. Efflux transporters in the intestinal epithelium can also actively pump the compound back into the gut lumen.
-
First-Pass Metabolism: Once absorbed, the compound may be extensively metabolized by enzymes in the intestinal wall and liver before reaching systemic circulation.[7][8]
-
Chemical Instability: The compound may degrade in the harsh acidic or enzymatic environment of the GI tract.
Q3: What are the main strategies to enhance the bioavailability of compounds like this compound?
A3: Broadly, these strategies can be categorized into:
-
Pharmaceutical Formulations: Creating advanced delivery systems to improve solubility and absorption. Common approaches include lipid-based systems (e.g., SEDDS), solid dispersions, and nanotechnology-based carriers.[5][6][9][10]
-
Chemical Modification: Altering the molecule's structure to create prodrugs or derivatives with improved physicochemical properties, such as glycosylation.[5][11]
-
Use of Absorption Enhancers: Co-administering substances that can transiently increase intestinal permeability.[5][7]
Part 2: Troubleshooting Experimental Challenges
This section addresses specific problems researchers may encounter during the development and testing of bioavailability-enhanced formulations for this compound.
Issue 1: Inconsistent results in in-vitro dissolution studies.
Q: My formulation of this compound shows highly variable dissolution rates between batches. What could be the cause?
A: Inconsistent dissolution is often a sign of instability in the formulation or issues with the manufacturing process. Here’s how to troubleshoot:
-
Underlying Cause: For amorphous solid dispersions, the issue could be partial recrystallization of the compound. For lipid-based systems, it could be phase separation or improper emulsification.[12][13]
-
Immediate Action:
-
Characterize Physical State: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to check for crystallinity in your solid dispersions. Amorphous forms should show a halo pattern in PXRD, not sharp peaks.
-
Assess Formulation Homogeneity: For lipid-based systems, visually inspect for phase separation. Use microscopy to assess globule size distribution after emulsification.
-
-
Long-Term Solution:
-
Optimize Polymer/Carrier Selection: For solid dispersions, ensure strong intermolecular interactions (e.g., hydrogen bonds) between the drug and the polymer (like PVP) to inhibit crystallization.[13][14]
-
Refine Manufacturing Process: For solvent evaporation methods, ensure complete solvent removal.[14] For lipid-based systems, optimize the oil-surfactant-cosolvent ratios by constructing pseudo-ternary phase diagrams to identify stable nanoemulsion regions.[15]
-
Issue 2: Poor correlation between in-vitro dissolution and in-vivo absorption.
Q: My formulation showed excellent dissolution in vitro, but the in-vivo pharmacokinetic study in rats showed very low bioavailability. Why is this happening?
A: This is a common challenge that often points to permeability or metabolic issues that are not captured by simple dissolution tests.
-
Underlying Cause: The enhanced solubility might not translate to increased absorption if the compound has inherently low permeability or is rapidly metabolized. There is a known "solubility-permeability interplay" where some solubilizing agents can negatively affect permeability.[16]
-
Troubleshooting Workflow:
Sources
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- 5. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability and pharmacokinetic studies of eurycomanone from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 3,9-Dihydroeucomin
This guide provides a comprehensive framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3,9-Dihydroeucomin, a flavonoid of interest in pharmaceutical and phytochemical research. Rather than a rigid protocol, this document serves as an in-depth technical guide, elucidating the scientific rationale behind each validation step. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, ensuring a universally acceptable approach to method validation.[1][2][3][4][5][6]
The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[6] For this compound, this typically involves the quantification of the bulk drug substance or its presence in a formulated product. This guide will walk researchers, scientists, and drug development professionals through the critical validation parameters, providing both the "how" and the "why" of each experimental choice.
The Analytical Challenge: Quantifying this compound
This compound is a flavonoid with potential therapeutic applications. Accurate and reliable quantification is paramount for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of phenolic compounds due to its high resolution and sensitivity.[7][8][9] This guide will focus on validating a newly developed isocratic RP-HPLC method with UV detection for this compound.
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a systematic process that evaluates several key performance characteristics. The relationship between these parameters is crucial for establishing a robust and reliable method.
Caption: A typical workflow for analytical method validation.
Experimental Foundation: The Proposed HPLC Method
Before validation can begin, a suitable analytical method must be developed. For this compound, a hypothetical RP-HPLC method is proposed as the basis for our validation experiments.
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV/Vis or Diode Array Detector (DAD) | DAD allows for peak purity analysis, enhancing specificity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 columns are standard for retaining and separating moderately polar compounds like flavonoids. |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40 v/v) | A common mobile phase for flavonoids, providing good peak shape and resolution. The acid suppresses ionization of phenolic hydroxyl groups.[10] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and column pressure. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | 280 nm | A common wavelength for the detection of phenolic compounds. |
| Injection Vol. | 20 µL | A standard injection volume for analytical HPLC. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility and good peak shape. |
Validation Parameters: Protocols and Acceptance Criteria
The following sections detail the experimental protocols for each validation parameter, based on ICH guidelines.[1][5][6]
Specificity/Selectivity
Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][11] This is arguably the most critical validation parameter, as it ensures that the signal being measured is solely from the analyte of interest.
Experimental Protocol:
-
Blank Analysis: Inject the diluent (mobile phase) to demonstrate that no peaks are observed at the retention time of this compound.
-
Placebo Analysis: Prepare a placebo formulation (containing all excipients but no active ingredient) and inject an extract of it. This is to ensure that the excipients do not interfere with the analyte peak.
-
Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, heat, light, oxidation) to induce degradation. Analyze the stressed samples to see if the degradation products are separated from the main analyte peak. If a DAD is used, a peak purity analysis should be performed.
Acceptance Criteria:
-
No interfering peaks at the retention time of this compound in the blank and placebo chromatograms.
-
The this compound peak should be well-resolved from any degradation product peaks (Resolution > 2).
-
The peak purity index should be greater than 0.995, indicating no co-eluting impurities.
Linearity and Range
Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[12] For an assay of a bulk drug or finished product, the range is typically 80-120% of the test concentration.[12]
Experimental Protocol:
-
Prepare a stock solution of this compound of known concentration.
-
From the stock solution, prepare at least five calibration standards at different concentrations spanning the expected range (e.g., 80, 90, 100, 110, and 120 µg/mL for a target concentration of 100 µg/mL).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Data Presentation:
| Concentration (µg/mL) | Peak Area (Mean) |
| 80 | 1,205,600 |
| 90 | 1,354,800 |
| 100 | 1,510,200 |
| 110 | 1,658,900 |
| 120 | 1,806,500 |
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Accuracy
Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value.[13] It is typically assessed by a recovery study, where a known amount of analyte is added to a placebo matrix and the recovery is calculated.
Experimental Protocol:
-
Prepare a placebo formulation.
-
Spike the placebo with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation:
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 101.1 | 101.1% |
| 120% | 120.0 | 119.4 | 99.5% |
| Mean Recovery | 99.9% |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.[14]
Precision
Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, using the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Data Presentation:
| Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 |
| Mean Peak Area | 1,512,300 | 1,509,800 |
| Standard Deviation | 9,830 | 11,324 |
| % RSD | 0.65% | 0.75% |
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15] These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
Experimental Protocol:
-
Use the calibration curve data from the linearity study.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercepts / Slope)
-
Data Presentation:
| Parameter | Calculated Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
Acceptance Criteria:
-
The LOQ should be verifiable by analyzing a standard at this concentration and obtaining acceptable accuracy and precision.
Robustness
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Analyze a standard solution under each modified condition.
-
Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% acetonitrile)
-
Column temperature (± 2°C)
-
Acceptance Criteria:
-
The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits.
-
The results should not be significantly affected by the changes.
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely accessible technique, other methods could be considered for the analysis of this compound. The choice of method depends on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method.
Performance Comparison:
| Parameter | HPLC-UV | UPLC | LC-MS/MS |
| Specificity | High | High | Very High |
| Sensitivity (LOQ) | ~0.1-1 µg/mL | Lower than HPLC | ng/mL to pg/mL range |
| Throughput | Moderate | High | High |
| Cost | Moderate | High | Very High |
| Application | Routine QC, stability | High-throughput analysis | Bioanalysis, impurity profiling |
-
Ultra-Performance Liquid Chromatography (UPLC): Offers faster analysis times and higher resolution compared to conventional HPLC, making it suitable for high-throughput environments.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides superior sensitivity and specificity, making it the method of choice for bioanalytical studies (e.g., measuring drug levels in plasma) or for identifying unknown impurities.[17]
Conclusion
The validation of an analytical method is a comprehensive process that ensures the reliability, reproducibility, and accuracy of analytical data.[18] By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, as dictated by regulatory guidelines, a high degree of confidence in the analytical results for this compound can be established.[19][20] The detailed protocols and acceptance criteria presented in this guide serve as a robust framework for researchers to develop and validate their own analytical methods, ensuring data integrity and regulatory compliance. The continuous lifecycle approach to method validation, as emphasized in the newer ICH guidelines, ensures that the method remains suitable for its intended purpose over time.[3]
References
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
-
Quality Guidelines - ICH. International Council for Harmonisation. [Link]
-
Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. (2014). Journal of Horticultural Research. [Link]
-
Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species. (2018). National Center for Biotechnology Information. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2024). Lab Manager. [Link]
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FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]
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Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
-
Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023). MDPI. [Link]
-
VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMINATION OF FLAVONOIDS IN BROCCOLI. (2014). Journal of Horticultural Research. [Link]
-
Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. (2016). National Center for Biotechnology Information. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
(PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023). ResearchGate. [Link]
-
Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. (2021). MDPI. [Link]
-
ICH Q2 Analytical Method Validation. (2017). SlideShare. [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2013). IRIS Unimore. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]
-
Analytical Methods Validation. (2003). Pharmaceutical Technology. [Link]
-
Analytical method validation: A brief review. (2012). Journal of Pharmacy Research. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. [Link]
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Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]
-
Analytical Method Validation: A Comprehensive Review of Current Practices. (2024). ResearchGate. [Link]
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- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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A Comparative Guide to 3,9-Dihydroeucomin and Other Homoisoflavonoids in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of natural product research, homoisoflavonoids have emerged as a class of compounds with significant therapeutic potential. Their diverse biological activities, ranging from anti-inflammatory and antioxidant to anticancer effects, have positioned them as promising candidates for drug discovery. This guide provides an in-depth, objective comparison of 3,9-Dihydroeucomin with other notable homoisoflavonoids across various biological assays. By synthesizing experimental data and elucidating the underlying mechanisms, this document serves as a critical resource for researchers aiming to harness the potential of these fascinating molecules.
Introduction to Homoisoflavonoids: A Unique Structural Class
Homoisoflavonoids are a distinct subgroup of flavonoids characterized by an additional carbon atom, which forms a C16 skeleton (C6-C2-C8). This structural feature differentiates them from the more common flavonoids and isoflavonoids.[1] They are primarily found in the plant family Hyacinthaceae, with genera such as Muscari, Bellevalia, and Eucomis being rich sources.[2] The core structure, a 3-benzylchroman-4-one, undergoes various modifications, giving rise to a wide array of derivatives with diverse biological activities.[3]
Comparative Analysis in Key Biological Assays
The therapeutic potential of homoisoflavonoids is evaluated through a variety of in vitro and in vivo assays. This section compares the performance of this compound and other prominent homoisoflavonoids in key assay types, supported by available experimental data.
Anti-inflammatory Activity
Inflammation is a critical physiological process, but its dysregulation is implicated in numerous chronic diseases. Homoisoflavonoids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.
One of the primary mechanisms of inflammation involves the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). Overproduction of NO contributes to inflammatory processes. The anti-inflammatory activity of homoisoflavonoids is often assessed by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
Many flavonoids exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8][[“]] These pathways are central to the expression of pro-inflammatory genes. The ability of homoisoflavonoids to interfere with these signaling cascades underscores their potential as anti-inflammatory agents.
Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibitory Assay
This protocol outlines a common method for assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in LPS-stimulated macrophages.
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds (e.g., this compound and other homoisoflavonoids) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.
Nitrite Quantification (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is then determined.
Diagram: Generalized Anti-inflammatory Signaling Pathway
Caption: Simplified overview of the LPS-induced inflammatory signaling pathway.
Antioxidant Activity
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a range of diseases. Homoisoflavonoids, like many flavonoids, are known for their antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of compounds.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a standard procedure for determining the antioxidant activity of test compounds using the DPPH radical.
Reagent Preparation:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds (e.g., this compound and other homoisoflavonoids) and a positive control (e.g., ascorbic acid or Trolox) in methanol.
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds or the positive control to the respective wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of blank - Absorbance of sample) / Absorbance of blank] x 100.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
Diagram: DPPH Radical Scavenging Mechanism
Caption: General mechanism of DPPH radical scavenging by an antioxidant.
Anticancer Activity
The cytotoxic effects of homoisoflavonoids against various cancer cell lines have been a major focus of research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
While specific MTT assay data for this compound is not prevalent in the literature reviewed, other homoisoflavonoids have shown promising anticancer activity. For instance, Scillascillin, a benzocyclobutene-containing homoisoflavanone, exhibited an IC50 value of 244.69 ± 0.01 µM against the HepG2 (hepatocellular carcinoma) cell line. A semi-synthetic derivative of Scillascillin showed enhanced activity with an IC50 of 61.34 ± 0.31 µM against the same cell line.[11][12] This highlights the potential for structural modification to improve the anticancer potency of homoisoflavonoids.
The anticancer mechanisms of flavonoids often involve the induction of apoptosis and the modulation of cell signaling pathways that control cell proliferation and survival, such as the MAPK pathway.[13][14]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol details the steps for evaluating the cytotoxic effects of compounds on cancer cell lines.
Cell Culture and Seeding:
-
Culture a human cancer cell line (e.g., HepG2, MCF-7, A549) in appropriate media and conditions.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
Treatment:
-
Treat the cells with various concentrations of the test compounds (e.g., this compound, Scillascillin) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
MTT Assay:
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Calculation:
-
Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.
Diagram: MTT Assay Workflow
Caption: A stepwise workflow of the MTT cytotoxicity assay.
Summary of Comparative Data
| Homoisoflavonoid | Assay Type | Cell Line/Target | IC50 Value | Reference |
| This compound | Anti-inflammatory | COX-2 | Less active | [4] |
| Scillascillin | Anticancer (MTT) | HepG2 | 244.69 ± 0.01 µM | [11][12] |
| Scillascillin Derivative | Anticancer (MTT) | HepG2 | 61.34 ± 0.31 µM | [11][12] |
| Eucommia ulmoides Extract | Anti-inflammatory | COX-2 | 9.92 µg/mL | [5][6] |
Note: This table summarizes the available quantitative data from the referenced literature. The lack of direct comparative studies with this compound highlights a gap in the current research.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and other homoisoflavonoids in key biological assays. While the broader class of homoisoflavonoids demonstrates significant potential in anti-inflammatory, antioxidant, and anticancer applications, there is a clear need for more direct comparative studies that include this compound. Future research should focus on:
-
Direct Head-to-Head Comparisons: Conducting studies that evaluate this compound alongside other homoisoflavonoids in standardized assays to obtain directly comparable IC50 values.
-
Mechanistic Elucidation: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its precise mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to explore how structural modifications impact its biological activity, potentially leading to the development of more potent and selective compounds.
By addressing these research gaps, the scientific community can more fully unlock the therapeutic potential of this compound and the broader class of homoisoflavonoids for the development of novel therapeutics.
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A Senior Application Scientist's Guide to the Comparative Analysis of 3,9-Dihydroeucomin from Diverse Plant Origins
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents often leads to the vast repository of natural products. Among these, the homoisoflavonoid 3,9-Dihydroeucomin has garnered interest for its potential biological activities. However, a critical question for its development lies in understanding the variability that arises from its different botanical sources. This guide provides a comprehensive framework for the comparative analysis of this compound, offering not just a review of current knowledge but a detailed roadmap for future investigation.
Introduction to this compound: A Homoisoflavonoid of Interest
This compound belongs to the homoisoflavonoid class of phenolic compounds, characterized by a C16 skeleton (C6-C1-C2-C6). These compounds are structurally related to flavonoids and are known to exhibit a range of biological activities. While research on this compound is ongoing, related compounds have demonstrated promising anti-inflammatory, antimicrobial, and cytotoxic properties, making it a compelling candidate for further pharmacological investigation.[1][2][3]
A crucial aspect of natural product research is the understanding that the yield, purity, and even the biological activity of a specific compound can vary significantly depending on its plant source. This variability can be attributed to genetic differences between plant species, as well as environmental factors influencing secondary metabolite production. Therefore, a systematic comparative analysis is paramount for identifying the most promising and consistent source of this compound for research and potential commercialization.
Principal Plant Sources of this compound and its Analogs
This compound and its derivatives have been primarily isolated from plants belonging to the family Asparagaceae, particularly the genus Eucomis, commonly known as pineapple lilies.[4] Additionally, related compounds have been identified in other plant families.
Table 1: Documented Plant Sources of this compound and Related Homoisoflavonoids
| Compound | Plant Species | Family | Reported Yield/Concentration | Reference(s) |
| This compound | Eucomis montana | Asparagaceae | Data not available in comparative studies | - |
| Eucomis punctata | Asparagaceae | Data not available in comparative studies | - | |
| Eucomis comosa | Asparagaceae | Data not available in comparative studies | - | |
| 4'-Demethyl-3,9-dihydroeucomin | Daemonorops draco | Arecaceae | Identified as a bitter-masking compound | [5][6] |
| 3'-Hydroxy-3,9-dihydroeucomin | Muscari comosum (Grape Hyacinth) | Asparagaceae | Data not available in comparative studies | - |
Note: The lack of quantitative data in the literature highlights the critical need for the comparative analysis proposed in this guide.
A Standardized Protocol for Comparative Analysis
To ensure meaningful and reproducible results, a standardized methodology for the extraction, purification, and characterization of this compound from different plant sources is essential.
Extraction and Purification Workflow
The following protocol is a robust, multi-step process designed to isolate this compound with high purity. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Step 1: Plant Material Preparation
-
Protocol: Collect fresh bulbs of Eucomis montana, Eucomis punctata, and Eucomis comosa. Wash, slice, and freeze-dry the plant material to preserve the chemical integrity of the compounds. Grind the lyophilized material into a fine powder.
-
Rationale: Freeze-drying (lyophilization) is a gentle drying method that minimizes thermal degradation of heat-labile compounds like flavonoids. A fine powder increases the surface area for efficient solvent extraction.
Step 2: Solvent Extraction
-
Protocol: Perform successive maceration of the powdered plant material with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane (DCM), and finally methanol (MeOH).
-
Rationale: This sequential extraction fractionates the compounds based on their polarity. n-Hexane removes non-polar compounds like fats and waxes. DCM extracts compounds of intermediate polarity, while methanol extracts more polar compounds, including many flavonoids. This fractionation simplifies the subsequent purification steps.
Step 3: Preliminary Purification by Column Chromatography
-
Protocol: Subject the DCM and MeOH extracts to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate.
-
Rationale: Silica gel column chromatography is a fundamental technique for separating compounds based on their polarity. The gradient elution allows for the separation of a wide range of compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
Step 4: High-Performance Liquid Chromatography (HPLC) Purification
-
Protocol: Pool the fractions containing this compound and subject them to preparative Reverse-Phase HPLC (RP-HPLC).[5][6]
-
Rationale: RP-HPLC offers high-resolution separation, which is crucial for obtaining highly pure compounds. A C18 column is typically used, with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve peak shape.
Caption: Workflow for the extraction and purification of this compound.
Analytical Characterization and Quantification
Accurate characterization and quantification are vital for a meaningful comparison.
Step 1: Structural Elucidation
-
Protocol: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS) to confirm the structure of the isolated this compound.[5][6]
-
Rationale: NMR provides detailed information about the chemical structure and connectivity of atoms, while HRMS gives the exact mass and elemental composition, confirming the molecular formula.
Step 2: Purity Assessment and Quantification
-
Protocol: Develop and validate a quantitative HPLC-UV method.[7][8][9][10] Use a certified reference standard of this compound to create a calibration curve for accurate quantification.
-
Rationale: A validated HPLC method ensures accuracy, precision, and linearity in the quantification of the compound in the extracts from different plant sources.
Caption: Analytical workflow for the characterization of this compound.
Comparative Performance Evaluation: A Proposed Experimental Design
Given the limited direct comparative data in the existing literature, this section outlines a proposed experimental design to assess the biological performance of this compound isolated from different Eucomis species.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases.[1] The anti-inflammatory potential of this compound can be assessed using both in vitro and in vivo models.
-
In Vitro Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a standard model to study inflammation.
-
Protocol: Treat RAW 264.7 cells with varying concentrations of this compound from each plant source prior to stimulation with LPS. Measure the production of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.
-
Rationale: This assay mimics the inflammatory response and allows for the quantification of key inflammatory mediators. A reduction in NO and cytokine levels indicates anti-inflammatory activity.[11]
-
-
Signaling Pathway Analysis:
-
Protocol: Investigate the effect of this compound on the NF-κB signaling pathway by Western blot analysis of key proteins like IκBα and p65.
-
Rationale: The NF-κB pathway is a central regulator of inflammation. Understanding the compound's effect on this pathway provides mechanistic insight into its anti-inflammatory action.
-
Caption: Proposed mechanism of anti-inflammatory action of this compound.
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents.
-
Protocol: Evaluate the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound from each source against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using the broth microdilution method.[2][12][13]
-
Rationale: This standardized method determines the lowest concentration of the compound that inhibits visible growth and the lowest concentration that kills the bacteria, respectively, providing a quantitative measure of its antimicrobial potency.
Cytotoxic Activity
Assessing cytotoxicity is crucial for both anticancer drug discovery and for determining the safety profile of a compound.
-
Protocol: Determine the half-maximal inhibitory concentration (IC50) of this compound from each plant source against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) using the MTT assay.[3][14][15][16]
-
Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Comparing the IC50 values against cancerous and non-cancerous cells provides an indication of the compound's therapeutic index.
Data Summary and Interpretation
The experimental data generated from the proposed protocols should be systematically organized for clear comparison.
Table 2: Proposed Comparative Data Summary for this compound from Different Eucomis Species
| Parameter | Eucomis montana | Eucomis punctata | Eucomis comosa |
| Yield (% dry weight) | |||
| Purity (%) | |||
| Anti-inflammatory Activity (IC50 in µM for NO inhibition) | |||
| Antimicrobial Activity (MIC in µg/mL against S. aureus) | |||
| Cytotoxic Activity (IC50 in µM against MCF-7) |
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic comparative analysis of this compound from different plant sources. By following the proposed standardized protocols, researchers can generate robust and comparable data on the yield, purity, and biological performance of this promising homoisoflavonoid. The findings from such a study will be invaluable for selecting the optimal plant source for future research and development, ultimately accelerating the journey of this compound from a natural curiosity to a potential therapeutic agent.
Future research should also focus on elucidating the biosynthetic pathway of this compound in Eucomis species to understand the genetic and enzymatic basis for any observed variations in yield. Furthermore, exploring the potential of plant cell culture or metabolic engineering to enhance the production of this valuable compound is a promising avenue for sustainable sourcing.
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Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco.
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Identification of 4'-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco.
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A Comparative Guide to the Structure-Activity Relationship of 3,9-Dihydroeucomin Analogs: Insights from the Homoisoflavonoid Scaffold
Introduction: Unlocking the Therapeutic Potential of Homoisoflavonoids
Homoisoflavonoids are a unique and relatively rare subclass of the vast flavonoid family, characterized by a C16 skeleton (C6-C1-C2-C6) instead of the common C15 framework.[1][2] Found in a select number of plant families like Asparagaceae and Fabaceae, these compounds have garnered significant attention for their diverse and potent biological activities.[3][4] The core structure, often a 3-benzylchroman-4-one, serves as a privileged scaffold for engaging with various biological targets, leading to a spectrum of pharmacological effects including anti-inflammatory, anticancer, antiangiogenic, and antimicrobial properties.[5][6][7]
3,9-Dihydroeucomin is a representative member of this class. While its therapeutic potential is promising, specific structure-activity relationship (SAR) studies on its synthetic analogs are not extensively documented in publicly available literature. To provide meaningful guidance for researchers and drug development professionals, this guide will therefore analyze the SAR of the broader homoisoflavonoid class, drawing comparative insights from closely related scaffolds like dihydrochalcones. By examining how structural modifications on these parent structures influence biological outcomes, we can establish a robust framework for the rational design of novel and potent this compound analogs.
The Core Scaffolds: A Structural Comparison
The therapeutic versatility of homoisoflavonoids stems from their foundational chemical architecture. Understanding the similarities between this compound and related structures is key to extrapolating SAR principles. The diagram below illustrates the core structure of this compound alongside the general scaffolds for homoisoflavonoids (3-benzylchroman-4-one type) and dihydrochalcones. The key similarities lie in the two aromatic rings (A and B) connected by a three-carbon linker, presenting multiple sites for synthetic modification.
Caption: Core structures of this compound and related scaffolds.
Comparative SAR Analysis: Anti-inflammatory Activity
Chronic inflammation is a key pathological driver in numerous diseases. Flavonoids and related phenolics are well-known for their anti-inflammatory effects, often mediated through the inhibition of inflammatory enzymes and signaling pathways like NF-κB.[8][9]
The anti-inflammatory potential of homoisoflavonoids is significant. For instance, Sappanone A has been shown to inhibit microglial activation by targeting inosine monophosphate dehydrogenase 2 (IMPDH2) and phosphodiesterase 4 (PDE4).[7] Studies on dihydrochalcones, such as 4',6'-dihydroxy-2',4-dimethoxydihydrochalcone, have demonstrated potent in vivo anti-inflammatory activity comparable to the standard drug phenylbutazone.[10][11]
Key SAR Insights for Anti-inflammatory Potency:
-
Hydroxylation of the B-Ring: For flavonoids in general, the presence of a 3',4'-ortho-dihydroxyl pattern on the B-ring is a strong determinant of antioxidant and cellular anti-inflammatory activity.[12] This feature enhances radical scavenging and can influence interactions with protein kinases.
-
A-Ring Substitution: The substitution pattern on the A-ring is crucial. In a study of dihydrochalcones, the compound 4',6'-dihydroxy-2',4-dimethoxy-5'-(2''-hydroxybenzyl)dihydrochalcone showed significant edema inhibition, highlighting that complex substitutions, including additional benzyl groups, can confer potent activity.[10]
-
Mechanism of Action: Many of these compounds exert their effects by suppressing the release of inflammatory mediators. Chalcone derivatives have been shown to inhibit the release of β-glucuronidase and histamine from mast cells and neutrophils, suggesting a mechanism involving the stabilization of immune cells.[13]
The NF-κB signaling pathway is a critical regulator of inflammation and a common target for flavonoid-type compounds. Inhibition of this pathway prevents the transcription of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.
Caption: Inhibition of the NF-κB pathway by homoisoflavonoid analogs.
Table 1: Comparative Anti-inflammatory Activity of Dihydrochalcone Analogs
| Compound ID | Structure | Assay | Activity | Reference |
| 1 | 4',6'-dihydroxy-2',4-dimethoxy-5'-(2''-hydroxybenzyl)dihydrochalcone | EPP-induced rat ear edema | Significant inhibition at 1 mg/ear | [10] |
| 2 | 4',6'-dihydroxy-2',4-dimethoxydihydrochalcone | EPP-induced rat ear edema | Significant inhibition at 1 mg/ear | [10] |
Comparative SAR Analysis: Anticancer and Antiangiogenic Activity
Targeting cancer cell proliferation and the formation of new blood vessels (angiogenesis) that feed tumors are cornerstone strategies in oncology drug development. Homoisoflavonoids have emerged as promising leads in this area. The natural product cremastranone, for example, effectively inhibits ocular angiogenesis in animal models.[8]
A systematic study on synthetic homoisoflavonoid analogs has provided critical SAR insights for inhibiting the proliferation of human retinal endothelial cells (HRECs), a key process in angiogenesis.[8]
Key SAR Insights for Anti-proliferative/Antiangiogenic Potency:
-
A-Ring Substitution: Activity is highly sensitive to the substitution pattern on the A-ring. A methoxy group at the C-7 position appears beneficial. Analogs lacking substitution at C-5, C-6, or C-8 often display higher potency.
-
B-Ring Substitution: The B-ring is also a critical determinant of activity. Unsubstituted B-rings tend to be less active. A hydroxyl group at the C-4' position is often favored over a methoxy group for potent inhibition.
-
C-3' Position Modification: The C-3' position on the B-ring is a prime site for modification to enhance potency. The introduction of N-carbamate amino acid moieties at this position led to some of the most potent analogs, suggesting that this region interacts with a specific pocket in the biological target that can accommodate larger, more complex functional groups.[8]
-
Lipophilicity: In related flavonoid studies, increasing the hydrophobicity and lipophilicity of the analogs enhanced their activity against prostate cancer cells compared to more polar, naturally occurring flavonoids.[14] This suggests that optimizing physicochemical properties for membrane permeability is a valid strategy.
Table 2: Comparative Anti-proliferative Activity of Synthetic Homoisoflavonoid Analogs against HRECs
| Compound ID | A-Ring Substituents | B-Ring Substituents | IC₅₀ (µM) | Reference |
| Cremastranone | 5,7-di-OH, 6-Me | 3'-OH, 4'-OMe | 1.1 | [8] |
| Analog A | 7-OMe | 4'-OH | 0.8 | [8] |
| Analog B | 7-OMe | 4'-OMe | 2.5 | [8] |
| Analog C | 7-OMe | 3'-(N-Boc-Gly-carbamate), 4'-OH | 0.09 | [8] |
| Analog D | 7-OMe | Unsubstituted | >10 | [8] |
| (Data synthesized from Corson et al., 2011)[8] |
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the methodologies used to generate SAR data must be robust and well-defined. Below are representative protocols for the synthesis of a homoisoflavonoid scaffold and a key biological assay used for activity screening.
Protocol 1: General Synthesis of 3-Benzylidene-4-chromanone Analogs
This protocol describes a common and effective method for synthesizing the homoisoflavonoid core structure via the condensation of a 4-chromanone with an aromatic aldehyde.
Rationale: The Claisen-Schmidt condensation is a reliable C-C bond-forming reaction. Using a base catalyst like piperidine facilitates the reaction between the enolizable ketone (4-chromanone) and the non-enolizable aldehyde to form the benzylidene product.[5] This approach allows for high diversity by simply varying the starting materials for the A-ring (substituted 4-chromanones) and B-ring (substituted benzaldehydes).
Caption: General workflow for the synthesis of homoisoflavonoid analogs.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted 4-chromanone (1.0 eq) and the desired substituted benzaldehyde (1.1 eq) in absolute ethanol.
-
Catalyst Addition: Add piperidine (0.5 eq) to the solution.
-
Reaction: Equip the flask with a condenser and reflux the mixture with stirring for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice and water.
-
Precipitation: Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) until the pH is acidic, which will cause the product to precipitate.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Dry the purified product and characterize its structure and purity using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Protocol 2: Inhibition of Endothelial Cell Proliferation Assay
This protocol details a cell-based assay to screen compounds for antiangiogenic activity, a self-validating system where inhibition of proliferation is a direct measure of a compound's effect.
Rationale: Pathological angiogenesis depends on the rapid proliferation of endothelial cells. This assay directly measures the ability of a test compound to inhibit this process. Using a colorimetric readout like the CyQUANT dye, which binds to nucleic acids, provides a reliable and high-throughput method to quantify cell number, directly correlating to proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed Human Retinal Endothelial Cells (HRECs) into 96-well plates at a density of 2,000 cells per well in complete endothelial cell growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a stock solution of the test analog (e.g., 10 mM in DMSO). Create a serial dilution series in the assay medium to achieve the desired final test concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Remove the seeding medium from the cells and replace it with medium containing the various concentrations of the test compound. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., a known proliferation inhibitor) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Quantification of Proliferation:
-
Carefully remove the medium from the wells.
-
Freeze the plate at -80°C for at least 1 hour (this aids in cell lysis).
-
Thaw the plate at room temperature.
-
Add 200 µL of CyQUANT GR dye/cell-lysis buffer to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the fluorescence of each well using a microplate reader with excitation at ~480 nm and emission detection at ~520 nm.
-
Data Analysis: Subtract the background fluorescence (from wells with medium only). Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion and Future Directions
While direct SAR studies on this compound analogs are limited, a comprehensive analysis of the broader homoisoflavonoid class and structurally related dihydrochalcones provides a powerful predictive framework for future drug design.
The collective evidence points to several key principles:
-
The substitution patterns on both the A and B aromatic rings are critical determinants of biological activity, with specific hydroxylation and methoxylation patterns favoring potency.
-
For antiangiogenic activity, the C-7 position on the A-ring and the C-4' position on the B-ring are key modulation points.
-
The C-3' position of the B-ring represents a vector for synthetic exploration, where the addition of larger functional groups like amino acid carbamates can dramatically increase potency.[8]
These insights form a logical foundation for the targeted synthesis of novel this compound analogs. Future research should focus on creating a focused library of derivatives that systematically probe these SAR principles. By modifying the hydroxylation and methoxylation patterns and exploring diverse substitutions at key positions, it will be possible to develop novel analogs with optimized potency and selectivity for anti-inflammatory and anticancer applications.
References
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- Request PDF. (2022). Homoisoflavonoids: Occurrence, Biosynthesis, and Biological Activity. [Source details not fully provided in search results]
- ResearchGate. (2020). (PDF) Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities. [Source details not fully provided in search results]
- Request PDF. (n.d.). Naturally Occurring Homoisoflavonoids and Their Pharmacological Activities. [Source details not fully provided in search results]
- Abegaz, B. M., et al. (2007). Naturally Occurring Homoisoflavonoids: Phytochemistry, Biological Activities and Synthesis.
- MDPI. (n.d.).
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Moran, M. E., et al. (2009). Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements. PubMed. [Link]
- RSC Publishing. (n.d.). Advances in the synthesis of rearranged homoisoflavonoids. Organic & Biomolecular Chemistry.
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Mottaghipisheh, J., & Stuppner, H. (2021). A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives. MDPI. [Link]
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Mottaghipisheh, J., & Stuppner, H. (2021). A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives. PubMed. [Link]
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Ko, F. N., et al. (1995). Synthesis and anti-inflammatory effect of chalcones and related compounds. PubMed. [Link]
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Somsrisa, J., et al. (2013). Dihydrochalcones with Antiinflammatory Activity from Leaves and Twigs of Cyathostemma argenteum. PMC. [Link]
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Wolfe, K. L., & Liu, R. H. (2008). Structure-activity relationships of flavonoids in the cellular antioxidant activity assay. PubMed. [Link]
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Corson, T. W., et al. (2011). Synthesis and Biological Evaluation of Novel Homoisoflavonoids for Retinal Neovascularization. PMC. [Link]
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Sac-Be, I. C., et al. (2020). Potential Therapeutic Anti-Inflammatory and Immunomodulatory Effects of Dihydroflavones, Flavones, and Flavonols. MDPI. [Link]
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Somsrisa, J., et al. (2013). Dihydrochalcones with antiinflammatory activity from leaves and twigs of Cyathostemma argenteum. PubMed. [Link]
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A-Comprehensive-Guide-to-Evaluating-the-Synergistic-Anticancer-Effects-of-3,9-Dihydroeucomin-and-Cisplatin
Introduction: The Rationale for Combination Therapy in Oncology
The landscape of cancer treatment is continually evolving, with a significant shift towards combination therapies that can offer enhanced efficacy and mitigate the challenge of drug resistance. A cornerstone of chemotherapy for various malignancies, including lung, ovarian, and testicular cancers, is the platinum-based drug, Cisplatin.[1] Its primary mechanism of action involves binding to the DNA of cancer cells, forming adducts that disrupt DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[2][3] However, the clinical utility of Cisplatin is often hampered by significant side effects and the development of resistance in cancer cells.[1][4]
Natural compounds present a promising avenue for synergistic combination with conventional chemotherapeutics. 3,9-Dihydroeucomin, a homoisoflavonoid isolated from plants of the Hyacinthaceae family, has garnered attention for its potential anticancer properties. Preliminary studies suggest that it can induce apoptosis and cause cell cycle arrest in various cancer cell lines. The distinct mechanisms of action of this compound and Cisplatin provide a strong rationale for investigating their potential synergistic effects. The hypothesis is that a combination of these two agents could lead to a more potent anticancer effect at lower, less toxic concentrations, and potentially circumvent the resistance mechanisms that limit the efficacy of Cisplatin monotherapy.
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the synergistic effects of this compound and Cisplatin. We will delve into the experimental design, detailed protocols for key assays, and the interpretation of results, all grounded in the principles of scientific integrity and reproducibility.
Experimental Design: A Multi-faceted Approach to Synergy Evaluation
A robust evaluation of synergistic drug interactions requires a multi-pronged approach that assesses various aspects of cellular response. The experimental workflow should be designed to first determine the individual cytotoxicities of this compound and Cisplatin, followed by an assessment of their combined effects on cell viability, apoptosis, and the underlying molecular pathways.
Cell Line Selection
The choice of cancer cell line is critical and should be guided by the therapeutic context of interest. For this guide, we will consider a human lung adenocarcinoma cell line, such as A549, and a human ovarian carcinoma cell line, like A2780, both of which are commonly used in Cisplatin-related research. It is also beneficial to include a Cisplatin-resistant subline (e.g., A2780cisR) to investigate the potential of the combination to overcome drug resistance.[5]
Dosage Determination and Synergy Analysis
Prior to evaluating synergy, it is essential to determine the half-maximal inhibitory concentration (IC50) for each compound individually. This is typically achieved using a cell viability assay, such as the MTT assay.[6][7] Once the IC50 values are established, a range of concentrations for both compounds can be selected for the combination studies. The synergistic, additive, or antagonistic effects of the drug combination can then be quantitatively assessed using the Combination Index (CI) method developed by Chou and Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.
Experimental Protocols
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Protocol:
-
Cell Seeding: Seed the selected cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and Cisplatin. Treat the cells with varying concentrations of each compound individually and in combination. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the treated cells for a predetermined period, typically 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound. For combination studies, calculate the Combination Index (CI) to assess synergy.
Apoptosis Quantification: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.[9][10] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, Cisplatin, and their combination at predetermined concentrations (e.g., their respective IC50 values and a synergistic combination) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.[9]
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mechanistic Insights: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a powerful technique to investigate the molecular mechanisms underlying the observed synergistic apoptosis.[12][13] This involves analyzing the expression levels of key proteins in the apoptotic signaling pathways.
Protocol:
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against key apoptotic proteins overnight at 4°C. Relevant targets include:
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the expression levels of the target proteins across the different treatment groups.
Data Presentation and Interpretation
Quantitative Data Summary
| Treatment Group | Cell Viability (% of Control) | Early Apoptosis (%) | Late Apoptosis (%) |
| Control | 100 ± 5.2 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound (IC50) | 51.2 ± 4.1 | 15.3 ± 1.8 | 8.7 ± 1.1 |
| Cisplatin (IC50) | 49.8 ± 3.7 | 18.9 ± 2.2 | 12.4 ± 1.5 |
| Combination (Synergistic Dose) | 25.4 ± 2.9 | 45.6 ± 3.5 | 25.1 ± 2.8 |
Table 1: Example data summary for the synergistic effects of this compound and Cisplatin on a representative cancer cell line.
Visualizing Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for evaluating synergistic effects.
Caption: Proposed synergistic apoptotic signaling pathway.
Conclusion and Future Directions
The systematic evaluation of the synergistic effects of this compound and Cisplatin holds significant promise for the development of more effective and less toxic cancer therapies. The experimental framework outlined in this guide provides a robust methodology for characterizing this synergy, from initial cell viability screening to the elucidation of the underlying molecular mechanisms.
Should the in vitro data demonstrate significant synergy, further investigation in preclinical in vivo models would be the logical next step. This could involve xenograft models in immunocompromised mice to assess the impact of the combination therapy on tumor growth, metastasis, and overall survival. A thorough understanding of the synergistic interactions between natural compounds and conventional chemotherapeutics is paramount to advancing the field of oncology and improving patient outcomes.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: )
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: )
- Decoding the Mechanism: How Cispl
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Cisplatin in cancer therapy: molecular mechanisms of action - PMC - NIH. (URL: [Link])
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (URL: )
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Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0 - MDPI. (URL: [Link])
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What is the mechanism of Cisplatin? - Patsnap Synapse. (URL: [Link])
-
Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC - PubMed Central. (URL: [Link])
-
Apoptosis assays: western blots - YouTube. (URL: [Link])
-
Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (URL: [Link])
-
Determination of Caspase Activation by Western Blot - PubMed - NIH. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
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Synergistic effects of thalidomide and cisplatin are mediated via the PI3K/AKT and JAK1/STAT3 signaling pathways in cervical cancer - PubMed Central. (URL: [Link])
-
MTT Cell Assay Protocol. (URL: [Link])
-
Synergism from Combination of Cisplatin and Multicentred Platinums Coded as DH6Cl and TH1 in the Human Ovarian Tumour Models - ResearchGate. (URL: [Link])
-
DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - NIH. (URL: [Link])
-
Synergistic Effects of New Curcumin Analog (PAC) and Cisplatin on Oral Cancer Therapy. (URL: [Link])
-
Dihydroartemisinin Sensitizes Lung Cancer Cells to Cisplatin Treatment by Upregulating ZIP14 Expression and Inducing Ferroptosis - PMC - PubMed Central. (URL: [Link])
-
The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers - PMC. (URL: [Link])
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In Vitro Effect and Mechanism of Action of Ergot Alkaloid Dihydroergocristine in Chemoresistant Prostate Cancer Cells - PubMed. (URL: [Link])
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Understanding the Modes of Action of β-Ketoiminato Iridium(III) Complexes in Cancer Cells. (URL: [Link])
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What is Dianhydrodulcitol used for? - Patsnap Synapse. (URL: [Link])
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A Researcher's Guide to the Independent Replication of Published Findings: The Case of 3,9-Dihydroeucomin and its Anti-Inflammatory Potential
Introduction: The Imperative of Replication in Natural Product Science
Natural products have historically been a rich source of therapeutic agents. However, the path from a published discovery to a validated lead compound is fraught with challenges, a primary one being the independent verification of the initial findings. Factors such as the natural variability of plant materials, differences in extraction and isolation procedures, and subtle variations in assay conditions can all contribute to discrepancies between studies. Therefore, a rigorous and systematic approach to replication is paramount.
This guide will walk you through the process of designing and executing a study to independently replicate the purported anti-inflammatory effects of a compound like 3,9-Dihydroeucomin, a homoisoflavonoid likely originating from plants of the Eucomis genus, which have a history of use in traditional medicine for ailments involving inflammation.[1][2]
Deconstructing the Original Claim: A Hypothetical Framework for this compound
Since a primary research paper for this compound is elusive, we will construct a hypothetical but plausible set of original findings based on related compounds. Let us assume a fictional publication reports that this compound, isolated from Eucomis autumnalis, exhibits potent anti-inflammatory activity through two key mechanisms:
-
Inhibition of Cyclooxygenase-2 (COX-2): The fictional study claims an IC50 value of 5 µM in a cell-free enzymatic assay.
-
Suppression of Nitric Oxide (NO) Production: The study reports a significant reduction in lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages at a concentration of 10 µM.
Our goal is to independently verify these claims.
The Replication Workflow: A Step-by-Step Methodological Guide
The following sections detail the experimental protocols necessary to test our hypothetical claims. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Sourcing and Authentication of the Test Compound
The first critical step is obtaining a pure and authenticated sample of this compound. If the compound is not commercially available, this would involve isolation from the source plant, Eucomis autumnalis, followed by rigorous spectroscopic analysis (NMR, MS) to confirm its identity and purity, comparing the data with the originally reported values. For the purposes of this guide, we will assume a pure, authenticated sample is available.
Experimental Protocol 1: In Vitro COX-2 Inhibition Assay
Rationale: The cyclooxygenase (COX) enzymes are key mediators of inflammation.[3] Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 is a desirable characteristic of modern anti-inflammatory drugs. This assay will directly measure the ability of this compound to inhibit the enzymatic activity of COX-2.
Methodology: A colorimetric or fluorometric COX-2 inhibitor screening assay can be employed.[1][2][4][5]
Step-by-Step Protocol (Colorimetric Assay):
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Prepare stock solutions of human recombinant COX-2 enzyme, hematin (a cofactor), and arachidonic acid (the substrate).
-
Prepare a stock solution of the chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Prepare a stock solution of this compound in DMSO, and a positive control (e.g., Celecoxib).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of Tris-HCl buffer, 10 µL of hematin, and 10 µL of the COX-2 enzyme solution.
-
Add 10 µL of varying concentrations of this compound or the positive control. For the control wells, add 10 µL of DMSO.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.
-
Immediately measure the change in absorbance at 590 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for COX-2 Inhibition Assay:
Caption: LPS signaling pathway leading to NO production.
Data Comparison and Interpretation
The core of a replication study is the objective comparison of your data with the originally published findings.
| Parameter | Original Hypothetical Finding | Replication Target |
| COX-2 Inhibition | IC50 = 5 µM | Determine the IC50 from the dose-response curve. |
| NO Production | Significant reduction at 10 µM | Quantify the % inhibition at 10 µM. |
| Cell Viability | Not specified (a potential gap) | No significant cytotoxicity at active concentrations. |
Interpreting the Results:
-
Successful Replication: Your experimentally determined IC50 for COX-2 inhibition is close to the reported 5 µM, and you observe a similar level of NO production inhibition at 10 µM without significant cytotoxicity.
-
Partial Replication: You observe activity in one assay but not the other, or the potency is significantly different (e.g., an IC50 of 50 µM instead of 5 µM). This could point to differences in assay conditions or the purity of the compound.
-
Failure to Replicate: You observe no significant activity in either assay at the reported concentrations. This is a critical finding that warrants further investigation and potential publication to correct the scientific record.
Conclusion: The Value of Rigorous Validation
Independent replication is a cornerstone of scientific integrity. By meticulously planning and executing validation studies, the scientific community can build a robust foundation of knowledge, ensuring that only the most promising and reliable findings are pursued in the long and arduous journey of drug development. This guide provides a framework for such an endeavor, emphasizing the importance of understanding the "why" behind each experimental step to generate trustworthy and authoritative data.
References
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
- Yoon, W. J., Ham, Y. M., Kim, S. S., Yoo, B. S., Jeon, Y. J., & Hyun, J. W. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. African Journal of Biotechnology, 9(33), 5409-5415.
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
- Kulmacz, R. J. (2012).
- Inagawa, H., Kohchi, C., Nishizawa, T., Soma, G. I., & Mizuno, D. (2018). Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide. Anticancer Research, 38(1), 243-248.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The effect of age, season and growth conditions on anti-inflammatory activity in Eucomis autumnalis (Mill.) Chitt. Plant extracts [agris.fao.org]
- 3. Plants as Sources of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
